Hpk1-IN-33
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16ClFN6 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-[4-[(3S,4R)-3-amino-4-fluoropiperidin-1-yl]-6-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C18H16ClFN6/c19-16-14(11-3-1-2-10(6-11)7-21)15-17(25-16)23-9-24-18(15)26-5-4-12(20)13(22)8-26/h1-3,6,9,12-13H,4-5,8,22H2,(H,23,24,25)/t12-,13+/m1/s1 |
InChI Key |
PPGUULSJUXLSJS-OLZOCXBDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Canonical SMILES |
C1CN(CC(C1F)N)C2=NC=NC3=C2C(=C(N3)Cl)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-33: A Deep Dive into its Mechanism of Action in T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function. Its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth analysis of the mechanism of action of HPK1 inhibitors, with a focus on compounds like Hpk1-IN-33, in T cells. We will explore the underlying signaling pathways, present key preclinical data, detail relevant experimental protocols, and visualize the complex biological processes involved.
The Role of HPK1 in T Cell Signaling: A Negative Feedback Loop
Upon T cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T cell activation, proliferation, and effector functions. HPK1 plays a pivotal role in attenuating this signal, acting as an intracellular immune checkpoint.[1][2]
The canonical HPK1 signaling pathway in T cells can be summarized as follows:
-
TCR Activation and HPK1 Recruitment: Following TCR stimulation, HPK1 is recruited to the immunological synapse.[3][4]
-
HPK1 Activation: At the synapse, HPK1 is activated through autophosphorylation and transphosphorylation.[3][4]
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][3][5][6]
-
14-3-3 Protein Binding: Phosphorylation of SLP-76 at Ser376 creates a binding site for the 14-3-3 family of proteins.[3][4][7]
-
Signal Dampening: The binding of 14-3-3 to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4][6] This disrupts the formation of the SLP-76 signalosome, thereby attenuating downstream signaling pathways, including the activation of phospholipase C-gamma1 (PLCγ1), calcium flux, and the Ras-MAPK cascade.[8][9]
This negative feedback loop ultimately curtails T cell activation, cytokine production, and proliferation.[6][10]
This compound Mechanism of Action: Releasing the Brakes on T Cell Immunity
This compound and similar small molecule inhibitors are designed to be ATP-competitive, binding to the kinase domain of HPK1 and blocking its catalytic activity.[6] By inhibiting HPK1, these compounds effectively prevent the phosphorylation of SLP-76, thereby disrupting the negative feedback loop.
The key consequences of HPK1 inhibition in T cells include:
-
Enhanced TCR Signaling: By preventing SLP-76 degradation, HPK1 inhibitors sustain the TCR signal, leading to more robust and prolonged T cell activation.[3][6][8]
-
Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of key pro-inflammatory and effector cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[3][11][12] IL-2 is crucial for T cell proliferation and survival, while IFN-γ plays a vital role in anti-tumor immunity.[6]
-
Augmented T Cell Proliferation and Cytotoxicity: The enhanced signaling and cytokine production translate into increased proliferation of both CD4+ and CD8+ T cells.[6] Furthermore, cytotoxic T lymphocyte (CTL) activity against tumor cells is potentiated.[3][6]
-
Overcoming Immunosuppression: The tumor microenvironment (TME) is rich in immunosuppressive factors like adenosine, prostaglandin E2 (PGE2), and transforming growth factor-beta (TGF-β), which can dampen T cell activity.[5][11] HPK1 inhibition has been shown to render T cells resistant to these suppressive signals, restoring their effector functions within the TME.[5][11][13]
Quantitative Data on HPK1 Inhibition
The following tables summarize key quantitative data from preclinical studies on HPK1 inhibitors.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Type | Reference |
| Unnamed Inhibitor | HPK1 | Biochemical Assay | 10.4 | - | [14] |
| KHK-6 | HPK1 | Biochemical Assay | - | - | [6] |
| Compound 1 | HPK1 | Biochemical Assay | - | - | [13] |
| NDI-101150 | HPK1 | Biochemical Assay | - | - | [15] |
Table 2: Effect of HPK1 Inhibition on T Cell Cytokine Production
| Cell Type | Treatment | Cytokine | Fold Increase / % Increase | Reference |
| Human PBMCs | HPK1 Inhibitor | IL-2 | Dose-dependent increase | [12] |
| Human PBMCs | HPK1 Inhibitor | IFN-γ | Dose-dependent increase | [12] |
| Human CD8+ T cells | HPK1 Inhibition | IFN-γ | Increased secretion | [5] |
| Human CD8+ T cells | HPK1 Inhibition | IL-2 | Increased secretion | [5] |
| Jurkat cells | HPK1 Knockout | IL-2 | Increased production | [12] |
| Human T cells | HPK1 Inhibition | TNF-α | Increased secretion | [11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of HPK1 inhibitors.
Western Blotting for Phospho-SLP-76
Objective: To determine the effect of an HPK1 inhibitor on the phosphorylation of SLP-76 at Serine 376 following TCR stimulation.
Methodology:
-
Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat). Pre-treat cells with varying concentrations of the HPK1 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
TCR Stimulation: Stimulate the T cells with an anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 5-15 minutes) to induce TCR signaling.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-SLP-76 (Ser376). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SLP-76 or β-actin) to determine the relative levels of p-SLP-76.[3][4]
Cytokine Release Assays (CBA or ELISA)
Objective: To measure the effect of an HPK1 inhibitor on the production of cytokines (e.g., IL-2, IFN-γ) by T cells.
Methodology:
-
Cell Isolation and Culture: Isolate human PBMCs or specific T cell subsets (e.g., CD8+ T cells) from healthy donors.
-
Treatment and Stimulation: Plate the cells and pre-treat with the HPK1 inhibitor or vehicle control. Stimulate the cells with anti-CD3/CD28 antibodies or other T cell activators.
-
Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
-
Cytokine Measurement:
-
Cytometric Bead Array (CBA): Use a commercially available CBA kit to simultaneously measure the concentration of multiple cytokines in the supernatant according to the manufacturer's instructions. Analyze the samples on a flow cytometer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use specific ELISA kits for each cytokine of interest to measure their concentrations in the supernatant according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on a standard curve. Compare the cytokine levels in the inhibitor-treated groups to the vehicle control.[5][12]
T Cell Proliferation Assay
Objective: To assess the effect of an HPK1 inhibitor on T cell proliferation.
Methodology:
-
Cell Labeling: Label isolated T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Treatment and Stimulation: Culture the labeled T cells in the presence of the HPK1 inhibitor or vehicle control and stimulate with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for several days (e.g., 3-5 days) to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The fluorescence intensity of the dye is halved with each cell division.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index in each treatment group.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the impact of this compound.
Caption: HPK1 Signaling Pathway in T Cells.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Conclusion
The inhibition of HPK1 with small molecules like this compound presents a compelling therapeutic strategy to enhance T cell-mediated anti-tumor immunity. By preventing the phosphorylation of SLP-76, these inhibitors abrogate a key negative feedback loop, leading to sustained TCR signaling, increased cytokine production, and enhanced T cell proliferation and effector function. This mechanism not only boosts the direct activity of T cells but also helps to overcome the immunosuppressive environment of tumors. The preclinical data strongly support the continued development of HPK1 inhibitors as a novel class of cancer immunotherapies, both as monotherapies and in combination with other immune checkpoint blockades.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 15. onclive.com [onclive.com]
Hpk1-IN-33: A Technical Guide to a Potent HPK1 Inhibitor for Immuno-oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hpk1-IN-33, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell function, making it a promising therapeutic target in immuno-oncology. This document details the target protein, its signaling pathway, quantitative data for this compound and other relevant inhibitors, and detailed experimental protocols for its characterization.
Core Target: Hematopoietic Progenitor Kinase 1 (HPK1)
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2] It functions as a crucial intracellular checkpoint, attenuating the signaling cascade initiated by the T-cell receptor (TCR) and B-cell receptor (BCR) engagement.[3][4][5] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3] Consequently, inhibiting HPK1 kinase activity presents a compelling strategy to enhance anti-tumor immunity.[3][6]
Genetic and pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, increase the production of critical cytokines like Interleukin-2 (IL-2), and promote anti-tumor responses in preclinical models.[6][7] This has led to the development of numerous small molecule HPK1 inhibitors, including this compound, for potential use in cancer immunotherapy, both as monotherapy and in combination with other treatments like PD-1 checkpoint inhibitors.[8][9]
This compound: Quantitative Profile
This compound (also referred to as compound 21) is a highly potent inhibitor of HPK1.[8][10][11] Its inhibitory activity has been characterized through various biochemical and cellular assays.
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Biochemical | Ki | 1.7 nM | Recombinant HPK1 | [8][10][11] |
| Cellular (IL-2 Production) | EC50 | 286 nM | Jurkat WT | [8][10][11] | |
| Cellular (IL-2 Production) | EC50 | >10,000 nM | Jurkat HPK1 KO | [8][10][11] | |
| Compound [I] (EMD Serono) | Biochemical | IC50 | 0.2 nM | Recombinant HPK1 | [12] |
| Cellular (pSLP76) | IC50 | 3 nM | Jurkat | [12] | |
| Cellular (IL-2 Production) | EC50 | 1.5 nM | Primary T-cells | [12] | |
| GNE-1858 | Biochemical | IC50 | 1.9 nM | Recombinant HPK1 | [13] |
| Compound K (BMS) | Biochemical | IC50 | 2.6 nM | Recombinant HPK1 | [14] |
| XHS | Biochemical | IC50 | 2.6 nM | Recombinant HPK1 | [14] |
| Cellular (pSLP76) | IC50 | 0.6 µM | PBMCs | [14] | |
| M074-2865 | Biochemical | IC50 | 2.93 ± 0.09 µM | Recombinant HPK1 | [13][14] |
The HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator within the TCR signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 interferes with this process.
Mechanism of HPK1-mediated T-cell Inhibition:
-
Activation: Following TCR stimulation, HPK1 is recruited to the signaling complex and becomes activated.[8][15]
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376 (S376).[6][7][9]
-
Signalosome Disruption: Phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, causing the dissociation of the TCR signaling complex.[6][15]
-
Downstream Signal Attenuation: The disruption of the signalosome dampens downstream signaling pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) pathway, which are essential for T-cell activation and IL-2 production.[8][15]
By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing T-cell activation, and promoting a more robust anti-tumor immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors like this compound.
Biochemical HPK1 Kinase Assay (TR-FRET)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant HPK1.
Workflow:
Detailed Protocol:
-
Plate Preparation: In a 384-well low-volume plate, add serial dilutions of this compound.
-
Enzyme Addition: Add a solution containing recombinant HPK1 enzyme to each well.
-
Reaction Initiation: To initiate the kinase reaction, add a solution containing ATP and a biotinylated SLP-76 peptide substrate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Quenching and Detection: Stop the reaction by adding a quench/detection solution containing EDTA, a europium (Eu)-labeled anti-phospho-SLP-76 (S376) antibody (donor), and XL665-conjugated streptavidin (acceptor).
-
Signal Reading: After a short incubation to allow for antibody binding, read the time-resolved fluorescence energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated SLP-76.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP-76 (S376) Assay
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.
Workflow:
Detailed Protocol (using Western Blot):
-
Cell Culture and Treatment: Culture Jurkat T-cells or isolated human peripheral blood mononuclear cells (PBMCs) and pre-treat with varying concentrations of this compound for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (S376).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody for total SLP-76 or a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Determine the reduction in pSLP-76 signal relative to the total protein as a measure of HPK1 inhibition.
IL-2 Production Assay
This functional assay assesses the downstream consequence of HPK1 inhibition by measuring the production of IL-2, a key cytokine for T-cell proliferation and activation.
Detailed Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood.
-
Compound Treatment: Plate the PBMCs and treat with a dilution series of this compound.
-
T-Cell Activation: Activate the T-cells within the PBMC population using anti-CD3/anti-CD28 antibodies or other stimulants like phytohemagglutinin (PHA).
-
Incubation: Culture the cells for 24-72 hours to allow for IL-2 production and secretion into the supernatant.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and calculate the EC50 value, which represents the concentration of the inhibitor that results in a 50% increase in IL-2 production.
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and for the preclinical validation of HPK1 as a therapeutic target in oncology. Its high potency and selectivity, coupled with the well-defined signaling pathway of its target, provide a strong foundation for further drug discovery and development efforts in the field of immuno-oncology. The experimental protocols outlined in this guide offer a comprehensive framework for the characterization of this compound and other novel HPK1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Immunomart [immunomart.org]
- 11. This compound - Ace Therapeutics [acetherapeutics.com]
- 12. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 13. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 14. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Hpk1-IN-33: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation and antitumor immunity. Its inhibition presents a promising therapeutic strategy in immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Hpk1-IN-33 (also known as compound 21), a potent and selective inhibitor of HPK1.
Discovery of this compound
The discovery of this compound originated from a virtual screening campaign aimed at identifying novel scaffolds for HPK1 inhibition.[1] This was followed by a structure-based drug design approach, leveraging X-ray crystallography to understand the binding interactions within the ATP-binding site of HPK1.[1] The optimization of initial hits focused on improving potency and physicochemical properties, leading to the identification of the 5-amino-6-aryl pyrrolopyrimidine core of this compound.[1]
Quantitative Biological Data
This compound demonstrates potent and selective inhibition of HPK1, as summarized in the tables below.
| Parameter | Value | Assay | Reference |
| Ki | 1.7 nM | Biochemical Kinase Assay | [2] |
| IL-2 EC50 (Jurkat WT) | 286 nM | Cellular IL-2 Secretion Assay | [2] |
| IL-2 EC50 (Jurkat HPK1 KO) | >10,000 nM | Cellular IL-2 Secretion Assay | [2] |
Table 1: In Vitro Potency of this compound
| Kinase | % Inhibition @ 1 µM |
| HPK1 | 99 |
| MINK1 | 85 |
| TNIK | 75 |
| MAP4K3 | 60 |
| MAP4K5 | 55 |
| LOK | 50 |
| SLK | 45 |
| MST1 | 40 |
| MST2 | 35 |
| Fused | 30 |
Table 2: Kinase Selectivity Profile of this compound (Data derived from supplementary information of Gallego RA, et al. J Med Chem. 2023)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HPK1 signaling pathway and the general workflow for the discovery and characterization of this compound.
Experimental Protocols
Synthesis of this compound (Compound 21)
The synthesis of this compound is achieved through a multi-step process as described by Gallego RA, et al. (2023).[1] The general strategy involves the construction of the 5-amino-6-aryl pyrrolopyrimidine core, followed by functionalization.
Step 1: Synthesis of the Pyrrolopyrimidine Core The synthesis starts with the appropriate starting materials to construct the key 5-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is typically achieved through a series of condensation and cyclization reactions.
Step 2: Halogenation The pyrrolopyrimidine core is halogenated at a specific position to enable subsequent cross-coupling reactions.
Step 3: Suzuki Coupling A Suzuki coupling reaction is employed to introduce the desired aryl group at the 6-position of the pyrrolopyrimidine ring. This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base.
Step 4: Final Functionalization and Deprotection The final step involves the introduction of the substituted amino group at the 5-position and any necessary deprotection steps to yield the final product, this compound.
(Note: For the detailed, step-by-step synthesis with specific reagents, concentrations, and reaction conditions, please refer to the supplementary information of Gallego RA, et al. J Med Chem. 2023.)
HPK1 Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of this compound to inhibit the enzymatic activity of HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the HPK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Jurkat T-Cell IL-2 Secretion Assay
This cellular assay assesses the functional consequence of HPK1 inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
Materials:
-
Jurkat T-cells (wild-type and HPK1 knockout)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or PMA and ionomycin)
-
This compound
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
ELISA plate reader
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor or medium (vehicle control) to the cells and pre-incubate for a specific time (e.g., 1 hour) at 37°C and 5% CO2.
-
Stimulate the cells by adding T-cell activators.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This compound is a potent and selective small molecule inhibitor of HPK1, discovered through a modern drug discovery paradigm involving computational and structure-based methods. The detailed biological and synthetic data presented in this guide provide a comprehensive resource for researchers in the field of immuno-oncology and kinase inhibitor drug development. The provided experimental protocols offer a foundation for the in-house evaluation of this compound and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
Hpk1-IN-33: A Technical Guide to its Mechanism and Effect on T-Cell Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-33, with a specific focus on its role in modulating T-cell receptor (TCR) signaling. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways and workflows involved.
Introduction: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell activation.[1][3][4] Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the signaling complex by adaptor proteins.[3][5] Once activated, HPK1 attenuates TCR signaling by phosphorylating key downstream adaptor proteins.[3][5][6][7]
The primary target of HPK1 in this negative feedback loop is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[6][7][8] HPK1 phosphorylates SLP-76 at the Serine 376 residue (pSLP-76 S376).[3][5][6][7] This phosphorylation event creates a docking site for 14-3-3 proteins, which, upon binding, leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][5][9][10] This destabilizes the TCR signaling complex, dampening downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately reducing T-cell activation and cytokine production.[3][4][5] Given this role, pharmacological inhibition of HPK1 is a promising strategy for enhancing T-cell-mediated anti-tumor immunity.[1][2][6]
This compound: A Potent HPK1 Inhibitor
This compound (also referred to as compound 21 in associated literature) is a potent small molecule inhibitor of HPK1.[11] By directly targeting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation.
Mechanism of Action
The mechanism of this compound is centered on its direct inhibition of HPK1's catalytic activity. By blocking HPK1, the inhibitor prevents the phosphorylation of SLP-76 at Ser376. This has several downstream consequences that promote a more robust immune response:
-
Stabilization of the TCR Signalosome: Without S376 phosphorylation, 14-3-3 proteins cannot bind to SLP-76, preventing its degradation and stabilizing the crucial signaling complex.[9][10]
-
Enhanced Downstream Signaling: The stabilized signalosome leads to augmented and sustained downstream signaling, including the phosphorylation of PLCγ1 and ERK.[3][4][12]
-
Increased T-Cell Effector Functions: This enhanced signaling cascade results in increased T-cell activation, proliferation, and production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7][8]
Quantitative Data
The following tables summarize the reported in vitro potency and cellular activity of this compound and other representative HPK1 inhibitors.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| Ki (Kinase Inhibition Constant) | 1.7 nM | Recombinant HPK1 | [11] |
| IL-2 Production EC50 | 286 nM | Jurkat WT Cells | [11] |
| IL-2 Production EC50 | >10,000 nM | Jurkat HPK1 KO Cells |[11] |
Table 2: Cellular Activity of Another Potent HPK1 Inhibitor for Context
| Parameter | Value | Cell Line / Condition | Source |
|---|---|---|---|
| HPK1 IC50 (Biochemical) | 0.2 nM | Recombinant HPK1 | [13] |
| pSLP76(S376) IC50 (Cellular) | 3 nM | Jurkat Cells | [13] |
| IL-2 Production EC50 (Cellular) | 1.5 nM | Primary T-cells |[13] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling and HPK1 Inhibition
The following diagram illustrates the negative regulatory role of HPK1 in the TCR signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: TCR signaling pathway with HPK1-mediated negative feedback loop.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the impact of an HPK1 inhibitor on T-cell function.
References
- 1. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 7. arcusbio.com [arcusbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
Hpk1-IN-33 and its Role in Cancer Immunotherapy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of Hpk1-IN-33, a potent and selective inhibitor of HPK1, and contextualizes its function within the broader landscape of HPK1-targeted therapies. We will delve into the core mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction to HPK1 as a Target in Immuno-Oncology
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell activation and function. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Ser376 residue. This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately, a dampening of the downstream signaling cascade required for T-cell proliferation and cytokine production.
The inhibition of HPK1 kinase activity is hypothesized to block this negative feedback loop, thereby restoring and enhancing T-cell-mediated anti-tumor immunity. Several small molecule inhibitors of HPK1 are currently in preclinical and clinical development, demonstrating the significant interest in this target for cancer therapy, both as monotherapy and in combination with other immunotherapies like checkpoint inhibitors.
This compound: A Potent and Selective HPK1 Inhibitor
This compound (also referred to as compound 21 in associated literature) is a novel, potent, and selective small molecule inhibitor of HPK1 belonging to the 5-amino-6-aryl pyrrolopyrimidine class. Its development was guided by structure-based drug design to ensure high affinity for the target and selectivity against other kinases.
Quantitative Data for this compound and Other Select HPK1 Inhibitors
The following tables summarize key quantitative data for this compound and other notable HPK1 inhibitors to allow for a comparative assessment of their potency and cellular activity.
| Compound | Biochemical Assay (IC50/Ki) | Cellular Assay (EC50) | Assay Details | Reference |
| This compound | Ki = 1.7 nM | EC50 = 286 nM | IL-2 production in Jurkat WT cells | [1] |
| EC50 > 10,000 nM | IL-2 production in Jurkat HPK1 KO cells | [1] | ||
| Compound K | IC50 = 2.6 nM | IC50 = 290 nM | Inhibition of pSLP76 in primary T-cells | [2][3] |
| CFI-402411 | Potent inhibitor (IC50 not disclosed) | - | Preclinical studies show immune activation | [4] |
| BGB-15025 | Potent inhibitor (IC50 not disclosed) | - | Demonstrated anti-tumor activity in vivo | [4] |
| NDI-101150 | Potent and selective inhibitor | - | Enhanced T-cell activation in vitro and in vivo | |
| DS21150768 | Potent inhibitor (IC50 not disclosed) | - | Enhanced in vivo cytokine responses | |
| ZYF0033 | IC50 < 10 nM | - | Inhibition of MBP phosphorylation |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the HPK1 signaling pathway and the proposed mechanism of action for HPK1 inhibitors like this compound.
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.
Mechanism of Action of this compound
Caption: this compound blocks HPK1, preventing SLP-76 phosphorylation and enhancing T-cell activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of HPK1 inhibitors.
In Vitro HPK1 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of an inhibitor against the HPK1 enzyme.
Caption: Workflow for a typical in vitro HPK1 kinase inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human HPK1 protein to the desired concentration in Kinase Assay Buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP).
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Perform serial dilutions of this compound in Kinase Assay Buffer containing a constant percentage of DMSO.
-
In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the diluted HPK1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular IL-2 Production Assay in Jurkat T-Cells
This protocol describes a method to assess the functional effect of an HPK1 inhibitor on T-cell activation by measuring the secretion of Interleukin-2 (IL-2).
Protocol Details:
-
Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control and incubate for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ value, the concentration of the inhibitor that elicits a half-maximal increase in IL-2 production.
-
In Vivo Murine Syngeneic Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a mouse model.
Protocol Details:
-
Animal Model:
-
Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor cell line.
-
Implant tumor cells (e.g., MC38 colorectal adenocarcinoma or CT26 colon carcinoma) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (administered orally or via another appropriate route)
-
Positive control (e.g., an anti-PD-1 antibody)
-
Combination of this compound and the positive control
-
-
Administer the treatments according to a predefined schedule (e.g., daily or twice daily for the small molecule inhibitor, and intermittently for the antibody).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Conclusion
This compound is a potent and selective inhibitor of HPK1 that demonstrates functional activity in cellular assays, consistent with the therapeutic hypothesis of targeting HPK1 for cancer immunotherapy. The data presented herein, alongside that of other HPK1 inhibitors in development, strongly support the continued investigation of this class of molecules. The provided experimental protocols offer a foundation for researchers to further characterize this compound and other novel HPK1 inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as the identification of predictive biomarkers to guide clinical development. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the core concepts for professionals in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preclinical Data on Hpk1-IN-33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available preclinical data for Hpk1-IN-33, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is compiled for an audience of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Core Data Summary
The following tables summarize the key in vitro biochemical and cellular activity data for this compound, also identified as compound 21 in its primary publication.
Table 1: Biochemical Potency of this compound [1]
| Parameter | Value (nM) |
| Ki vs. HPK1 | 1.7 |
Table 2: Cellular Activity of this compound in Jurkat T-Cells [1]
| Cell Line | Assay | EC50 (nM) |
| Jurkat WT | IL-2 Production | >10000 |
| Jurkat HPK1 KO | IL-2 Production | 286 |
Mechanism of Action and Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key downstream signaling molecules, such as SLP-76. This phosphorylation leads to the attenuation of T-cell activation and proliferation, thereby acting as an immune checkpoint. In the context of cancer, this can limit the immune system's ability to mount an effective anti-tumor response.
This compound functions by directly inhibiting the kinase activity of HPK1. This action blocks the negative feedback loop on T-cell signaling, resulting in enhanced T-cell activation and increased production of effector cytokines like Interleukin-2 (IL-2).
Caption: HPK1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies used to generate the preclinical data for this compound.
Biochemical Kinase Inhibition Assay (Ki Determination)
The inhibitory constant (Ki) of this compound against HPK1 was determined using a fluorescence-based biochemical assay.
Caption: General workflow for a biochemical kinase inhibition assay.
Methodology: The kinase activity of recombinant human HPK1 was measured in the presence of varying concentrations of this compound. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is typically performed in a 384-well plate. Each well contains the HPK1 enzyme, a suitable peptide substrate (like Myelin Basic Protein), ATP, and the test compound (this compound) at various concentrations in a kinase buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The data is normalized to controls and plotted against the inhibitor concentration to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cellular IL-2 Production Assay
The cellular activity of this compound was assessed by measuring its effect on IL-2 production in Jurkat T-cells.
Caption: Workflow for the cellular IL-2 production assay.
Methodology:
-
Cell Culture: Jurkat T-cells (both wild-type and HPK1 knockout) are maintained in appropriate culture medium.
-
Assay Setup: Cells are plated in 96-well plates and treated with a range of concentrations of this compound.
-
T-Cell Stimulation: After a pre-incubation period with the inhibitor, T-cell activation is induced using stimulants such as anti-CD3 and anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: The plates are incubated for 24 to 48 hours to allow for cytokine secretion.
-
IL-2 Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-2 concentrations are plotted against the corresponding concentrations of this compound. The EC50 value, representing the concentration of the inhibitor that elicits a half-maximal response, is determined by fitting the data to a dose-response curve.
Summary and Future Directions
The currently available preclinical data for this compound demonstrate its high biochemical potency and target-specific cellular activity. The significant difference in EC50 values between wild-type and HPK1 knockout Jurkat cells confirms that the compound's effect on IL-2 production is mediated through the inhibition of HPK1.
To further characterize the therapeutic potential of this compound, additional preclinical studies are warranted. These include in vivo pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy studies in relevant syngeneic tumor models to assess its anti-tumor activity, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
Disclaimer: This document is based on publicly available preclinical data and is intended for informational and research purposes only. It is not a substitute for a comprehensive review of the primary literature.
References
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 plays a significant role in modulating the function of various immune cell types, including dendritic cells (DCs). This technical guide provides an in-depth exploration of the function of HPK1 in dendritic cells, detailing its signaling pathways, its impact on DC maturation and activation, and its role in antigen presentation and T-cell stimulation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating HPK1 as a potential therapeutic target in immuno-oncology and other immune-mediated diseases.
Introduction to HPK1 in Dendritic Cells
Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses.[1] Their activation state is tightly regulated to maintain a balance between immunity and tolerance. HPK1 has been identified as a key intracellular checkpoint that attenuates DC activation and function.[1][2][3] Genetic deletion or pharmacological inhibition of HPK1 in dendritic cells leads to a hyperactive phenotype, characterized by enhanced maturation, increased production of pro-inflammatory cytokines, and superior T-cell priming capabilities.[1][2][4] These findings position HPK1 as a promising target for therapeutic interventions aimed at boosting anti-tumor immunity.[4]
HPK1 Signaling in Dendritic Cells
While the signaling pathways involving HPK1 are well-characterized in T cells, its specific signaling cascade in dendritic cells is an active area of investigation. In T cells, HPK1 is recruited to the T-cell receptor (TCR) complex and negatively regulates signaling by phosphorylating adaptor proteins such as SLP-76.[5] In dendritic cells, HPK1 is thought to be downstream of Toll-like receptors (TLRs), such as TLR4 which recognizes lipopolysaccharide (LPS).[5] Upon TLR stimulation, HPK1 likely modulates key signaling pathways that control DC activation, including the NF-κB, AP-1, and NFAT pathways.[1][2]
Signaling Pathway Diagram
Caption: HPK1 signaling pathway in dendritic cells.
Impact of HPK1 on Dendritic Cell Phenotype and Function
The absence or inhibition of HPK1 significantly enhances the immunostimulatory capacity of dendritic cells. This is evident through changes in their surface marker expression and cytokine production profile.
Enhanced Maturation and Co-stimulatory Molecule Expression
Upon stimulation with maturation signals like LPS, dendritic cells lacking HPK1 (HPK1-/-) exhibit a more mature phenotype compared to their wild-type (WT) counterparts.[1][2] This is characterized by the upregulation of co-stimulatory molecules essential for T-cell activation.
Table 1: Expression of Co-stimulatory Molecules in Wild-Type vs. HPK1-/- Dendritic Cells
| Co-stimulatory Molecule | Cell Type | Expression Level (Mean Fluorescence Intensity - MFI) | Reference |
| CD80 | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| CD86 | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| I-A(b) (MHC Class II) | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] |
BMDCs: Bone Marrow-Derived Dendritic Cells
Increased Pro-inflammatory Cytokine Production
HPK1 negatively regulates the production of key pro-inflammatory cytokines by dendritic cells. The absence of HPK1 leads to a significant increase in the secretion of these cytokines upon stimulation.
Table 2: Pro-inflammatory Cytokine Production by Wild-Type vs. HPK1-/- Dendritic Cells
| Cytokine | Cell Type | Production Level (pg/mL or ng/mL) | Reference |
| IL-12 | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| IL-1β | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| TNF-α | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| IL-6 | Wild-Type BMDCs | Lower | [1][2] |
| HPK1-/- BMDCs | Higher | [1][2] | |
| IL-10 | Wild-Type BMDCs | Higher | [6] |
| HPK1-/- BMDCs | Lower | [6] |
BMDCs: Bone Marrow-Derived Dendritic Cells
Superior T-Cell Priming and Anti-Tumor Immunity
The enhanced maturation and cytokine production of HPK1-deficient dendritic cells translate into a superior ability to activate T cells. HPK1-/- DCs are more potent at stimulating T-cell proliferation both in vitro and in vivo.[1][2] This heightened T-cell response has significant implications for anti-tumor immunity. Studies have shown that HPK1-/- DCs are more effective at eliminating established tumors in murine models when used as a cancer vaccine.[4][7]
Experimental Workflow Diagram
Caption: Experimental workflow for studying HPK1 function in DCs.
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant mouse Interleukin-4 (IL-4)
-
70% Ethanol
-
Sterile PBS
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI-1640.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 at 37°C and 5% CO2.[8]
-
On day 3, add fresh complete medium containing GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are immature BMDCs.
Dendritic Cell Maturation and Flow Cytometry Analysis
This protocol outlines the stimulation of BMDCs and subsequent analysis of maturation markers by flow cytometry.
Materials:
-
Immature BMDCs
-
Lipopolysaccharide (LPS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II (I-A(b))
-
Isotype control antibodies
Procedure:
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours to induce maturation.
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the expression levels of CD80, CD86, and MHC Class II on the CD11c+ gated population.[9]
Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine concentrations in the supernatant of stimulated BMDC cultures.
Materials:
-
Supernatants from stimulated BMDC cultures
-
ELISA kits for IL-12, IL-1β, TNF-α, and IL-6
-
ELISA plate reader
Procedure:
-
Collect the supernatants from LPS-stimulated BMDC cultures at 24 or 48 hours post-stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.[10][11]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations based on the standard curve.[10]
Conclusion and Future Directions
The evidence strongly supports the role of HPK1 as a negative regulator of dendritic cell function. Its inhibition leads to a more immunogenic DC phenotype, which can effectively prime T cells and mediate potent anti-tumor immunity. These findings highlight HPK1 as a compelling target for the development of novel cancer immunotherapies. Future research should focus on further elucidating the precise molecular mechanisms by which HPK1 regulates DC signaling and function. A deeper understanding of its substrates and interacting partners in dendritic cells will be crucial for the development of highly specific and effective HPK1 inhibitors. Furthermore, exploring the role of HPK1 in different DC subsets and in the context of various tumor microenvironments will provide valuable insights for the clinical application of HPK1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. h-h-c.com [h-h-c.com]
Methodological & Application
Application Notes and Protocols for Hpk1-IN-33 In Vitro Assay
These application notes provide a detailed protocol for determining the in vitro potency of Hpk1-IN-33, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided methodologies are intended for researchers, scientists, and drug development professionals working on novel immunotherapies targeting HPK1.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) signaling, diminishing T-cell proliferation and activation through the phosphorylation of adaptor proteins like SLP-76.[1][2] Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity. This compound is a potent HPK1 inhibitor with a reported Ki value of 1.7 nM.[3] This document outlines a common in vitro kinase assay protocol to measure the inhibitory activity of this compound.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Compound | Parameter | Value | Cell Line | Notes |
| This compound | Ki | 1.7 nM | - | Biochemical assay. |
| This compound | IC50 | 286 nM | Jurkat (Wild Type) | Inhibition of IL-2 production. |
| This compound | IC50 | >10000 nM | Jurkat (HPK1 KO) | Demonstrates specificity for HPK1. |
Experimental Protocols
Several assay formats can be employed to determine the in vitro inhibitory activity of this compound against HPK1. A widely used and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][4]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced by a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[1][4]
Detailed Protocol: HPK1 ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[1]
Materials and Reagents:
-
Recombinant human HPK1 enzyme (e.g., SignalChem M23-11G)[5]
-
ATP
-
This compound
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Assay Plate Setup:
-
Add 1 µl of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant HPK1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 2 µl of the diluted HPK1 enzyme to each well.
-
-
Substrate/ATP Mix Addition and Kinase Reaction:
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[1]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Mandatory Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow for HPK1 In Vitro Assay
Caption: Workflow for the HPK1 in vitro kinase assay.
References
- 1. biofeng.com [biofeng.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPK1 Kinase Enzyme System Application Note [no.promega.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.es [promega.es]
Application Notes and Protocols for Hpk1-IN-33 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76 Ser376).[2][3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately dampens T-cell activation and effector functions, including the production of cytokines like Interleukin-2 (IL-2).[4]
Given its role as an intracellular immune checkpoint, HPK1 has emerged as a promising therapeutic target in immuno-oncology.[5][6][7] Inhibition of HPK1 is expected to enhance T-cell-mediated anti-tumor immunity.[2]
Hpk1-IN-33 is a potent inhibitor of HPK1 with a reported Ki value of 1.7 nM. In cellular assays, this compound has been shown to inhibit the production of IL-2 in Jurkat T-cells, a common model for T-cell signaling studies, with an EC50 of 286 nM.[8]
These application notes provide detailed protocols for cell-based assays designed to characterize the activity of this compound and other HPK1 inhibitors. The described assays focus on two key readouts: the direct measurement of HPK1 target engagement through the phosphorylation of its substrate SLP-76, and the functional consequence of HPK1 inhibition on T-cell activation, as measured by IL-2 secretion.
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway.
Key Experimental Protocols
Cellular Phosphorylation of SLP-76 (Ser376) Assay
This assay directly measures the phosphorylation of the HPK1 substrate, SLP-76, at serine 376 in Jurkat cells. A decrease in pSLP-76 (Ser376) levels upon treatment with this compound indicates target engagement and inhibition of HPK1 kinase activity.
Experimental Workflow:
Materials:
-
Jurkat E6-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (e.g., Cell Signaling Technology #78222) or similar.[9][10]
-
Cell lysis buffer (e.g., 1X Cell Lysis Buffer from kit)
-
96-well microplate
Protocol:
-
Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 2 x 10^5 Jurkat cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 4 µg/mL) antibodies for 4 hours.[3] For TCR stimulation in Jurkat cells, anti-CD3 antibody alone (e.g., 10 µg/mL OKT3) for 5-10 minutes can also be effective.[1][11]
-
Cell Lysis: After stimulation, centrifuge the plate, remove the supernatant, and lyse the cells with 100 µL of ice-cold cell lysis buffer per well. Incubate on ice for 10 minutes with gentle agitation.
-
ELISA:
-
Transfer the cell lysates to the pSLP-76 (Ser376) antibody-coated microplate provided in the ELISA kit.
-
Follow the manufacturer's instructions for the PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit, which typically involves:
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the pSLP-76 (Ser376) signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the concentration of this compound to determine the IC50 value.
IL-2 Secretion Assay
This functional assay measures the secretion of IL-2 from stimulated human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat cells. Inhibition of HPK1 by this compound is expected to enhance T-cell activation and lead to increased IL-2 production.
Experimental Workflow:
Materials:
-
Human PBMCs isolated from healthy donors or Jurkat E6-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Human IL-2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or similar)
-
96-well culture plate
Protocol:
-
Cell Preparation:
-
PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Jurkat cells: Culture as described in the previous protocol.
-
-
Cell Seeding: Seed 1 x 10^5 PBMCs or Jurkat cells per well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control.
-
Cell Stimulation:
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to an anti-IL-2 antibody-coated plate, followed by incubation with a biotinylated detection antibody, a streptavidin-HRP conjugate, and a substrate.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample from the standard curve. Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.
Confirmatory and Secondary Assays
Western Blot for pSLP-76 (Ser376)
Western blotting can be used as an alternative or confirmatory method to the pSLP-76 (Ser376) ELISA.
Protocol:
-
Sample Preparation: Prepare cell lysates from Jurkat cells treated with this compound and stimulated as described in the pSLP-76 assay protocol. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pSLP-76 (Ser376) (e.g., Cell Signaling Technology #76384).[2] A separate blot should be run for total SLP-76 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Analysis: Quantify the band intensities and normalize the pSLP-76 (Ser376) signal to total SLP-76 or the loading control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of this compound to HPK1 in living cells.[13] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HPK1 and a fluorescently labeled tracer that binds to the kinase active site. A test compound that binds to HPK1 will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the compound's apparent cellular affinity.[13] A detailed protocol can be found in the technical manual for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound by measuring changes in the thermal stability of the target protein.[15] Ligand binding can stabilize a protein, leading to a higher melting temperature. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, often by Western blot.[16] An increase in the amount of soluble HPK1 at higher temperatures in the presence of this compound would indicate target engagement.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Cellular Activity of this compound
| Assay | Cell Line | Readout | EC50 / IC50 (nM) |
| pSLP-76 (Ser376) Phosphorylation | Jurkat | Inhibition of pSLP-76 | [Insert Value] |
| IL-2 Secretion | Human PBMCs | Enhancement of IL-2 | [Insert Value] |
| IL-2 Secretion | Jurkat | Enhancement of IL-2 | 286[8] |
| NanoBRET™ Target Engagement | HEK293 (transfected) | HPK1 Occupancy | [Insert Value] |
Table 2: this compound Selectivity Profile (Example)
| Kinase | NanoBRET™ IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | [Insert Value] | 1 |
| MAP4K2 | [Insert Value] | [Calculate] |
| MAP4K3 | [Insert Value] | [Calculate] |
| ... | ... | ... |
Conclusion
The assays described in these application notes provide a comprehensive toolkit for the cellular characterization of this compound and other HPK1 inhibitors. The pSLP-76 phosphorylation assay offers a direct measure of target engagement, while the IL-2 secretion assay provides a critical functional readout of the downstream consequences of HPK1 inhibition. Confirmatory assays such as Western blotting, NanoBRET™, and CETSA can further validate the mechanism of action and in-cell activity of these compounds, supporting their development as potential immunotherapeutic agents.
References
- 1. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. docs.abcam.com [docs.abcam.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (#78222) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-XX in Primary Human T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell receptor (TCR) signaling.[1][2][3][4] HPK1 is predominantly expressed in hematopoietic cells and functions to attenuate T cell activation, proliferation, and cytokine production.[2][3][4] Its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][5][6] Hpk1-IN-XX is a potent and selective small molecule inhibitor of HPK1 designed to augment T cell effector functions. These application notes provide detailed protocols for utilizing Hpk1-IN-XX in primary human T cells and summarize expected quantitative outcomes.
Mechanism of Action
Upon TCR engagement, HPK1 is activated and subsequently phosphorylates an adaptor protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at Serine 376.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of the SLP-76 signaling complex, thereby dampening downstream signaling cascades, including the ERK/MAPK pathway.[2][4] Hpk1-IN-XX blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and leading to sustained TCR signaling. This results in enhanced T cell activation, proliferation, and cytokine secretion.[1][2][4]
Signaling Pathway
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
Hpk1-IN-33: Application Notes and Protocols for In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3] Its role in dampening immune responses makes it a compelling target for cancer immunotherapy.[4][5] Inhibition of HPK1 is expected to enhance T-cell activation, proliferation, and cytokine production, thereby promoting anti-tumor immunity.[4][6] Hpk1-IN-33 (also known as compound 21) is a potent, small molecule inhibitor of HPK1 with a high affinity (Ki = 1.7 nM).[7] While specific in vivo dosing data for this compound is not yet publicly available, this document provides detailed application notes and representative protocols based on studies with other structurally distinct HPK1 inhibitors in mouse models. These protocols can serve as a valuable starting point for designing and executing in vivo studies with this compound.
This compound: In Vitro Activity
This compound has demonstrated potent inhibition of HPK1 in biochemical and cellular assays. This foundational data supports its progression into in vivo models.
| Compound | Assay | Result | Reference |
| This compound | HPK1 Inhibition (Ki) | 1.7 nM | [7] |
| This compound | IL-2 Production Inhibition (EC50) in Jurkat WT cells | 286 nM | [7] |
| This compound | IL-2 Production Inhibition (EC50) in Jurkat HPK1 KO cells | >10000 nM | [7] |
Representative In Vivo Dosing and Pharmacokinetics of HPK1 Inhibitors in Mice
The following table summarizes pharmacokinetic and dosing data from various HPK1 inhibitors in mouse models. This information can be used to guide dose selection and formulation development for this compound.
| Compound Name/Identifier | Mouse Strain | Dose and Route | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |
| Unnamed Inhibitor [I] | BALB/c | 10 mg/kg, Oral | Cmax: 1801 ng/mL, Oral Bioavailability (F): 116% | [8] |
| 1 mg/kg, IV | Half-life (t½): 0.6 hours | [8] | ||
| 100 mg/kg, Oral | Maintained 50% pSLP76 inhibition for 24 hours post-dosing. | [8] | ||
| CompK | C57BL/6 | 30 mg/kg, Twice Daily | Dose-dependent reduction in pSLP76 and increase in IFN-γ, CD25, and CD69. | [9] |
| 100 mg/kg, Twice Daily | Covered the whole blood IC50 (~6 µM) for approximately 6 hours. | [9][10] | ||
| ZYF0033 | Not Specified | >50 mg/kg, Daily, Oral | Maximum tolerated dose exceeded this level. | [11] |
| >120 mg/kg | Maximum tolerated dose in a 6-day toxicity study. | [11] |
HPK1 Signaling Pathway
HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SLP-76, leading to the attenuation of downstream signaling cascades required for T-cell activation.
Caption: HPK1 signaling pathway in T-cells.
Experimental Protocols
Note: These are representative protocols and should be optimized for this compound based on its specific physicochemical and pharmacokinetic properties.
Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study
Objective: To determine the MTD and key PK parameters of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 80% polyethylene glycol 400, 10% tocopheryl polyethylene glycol succinate, and 10% ethanol, or as determined by formulation development)[9]
-
CD-1 or BALB/c mice (8-10 weeks old)
-
Standard laboratory equipment for oral gavage and intravenous injection
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Formulation: Prepare a stock solution of this compound in the chosen vehicle.
-
Acclimatization: Acclimate mice for at least one week before the study.
-
Dose Escalation (MTD):
-
Divide mice into cohorts (n=3-5 per group).
-
Administer single escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) via oral gavage.
-
Include a vehicle control group.
-
Monitor mice for clinical signs of toxicity, body weight changes, and mortality for at least 7 days.
-
The MTD is the highest dose that does not cause significant toxicity or mortality.
-
-
Pharmacokinetic Study:
-
Dose a cohort of mice (n=3 per time point) with a selected oral dose of this compound (e.g., 10 or 30 mg/kg).
-
For intravenous administration, use a lower dose (e.g., 1 mg/kg).
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate PK parameters (Cmax, Tmax, t½, AUC, F%).
-
Protocol 2: In Vivo Pharmacodynamic (PD) Marker Assessment
Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of SLP-76 phosphorylation.
Materials:
-
This compound and vehicle
-
BALB/c mice
-
Anti-CD3 antibody
-
Flow cytometry reagents: anti-pSLP-76 (Ser376) antibody, T-cell surface markers (e.g., CD3, CD4, CD8), permeabilization buffer.
Procedure:
-
Dosing: Dose mice orally with this compound at selected doses (e.g., 10, 30, 100 mg/kg) or vehicle (n=3-5 per group).
-
T-Cell Activation: At a specified time post-dosing (e.g., 3 hours), inject mice intraperitoneally with an anti-CD3 antibody to induce T-cell activation.[8]
-
Sample Collection: At various time points after anti-CD3 injection (e.g., 2 hours), collect whole blood or spleens.
-
Flow Cytometry Analysis:
-
Lyse red blood cells.
-
Stain for T-cell surface markers.
-
Fix and permeabilize the cells.
-
Stain for intracellular pSLP-76.
-
Acquire data on a flow cytometer and analyze the percentage of pSLP-76 positive cells within the T-cell populations.
-
A reduction in pSLP-76 levels in the this compound treated groups compared to the vehicle group indicates target engagement.
-
Protocol 3: Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).
Materials:
-
This compound and vehicle
-
Syngeneic tumor cells (e.g., MC38, CT26, 4T-1)
-
Appropriate mouse strain (e.g., C57BL/6 for MC38, BALB/c for CT26 and 4T-1)
-
Anti-PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 30 mg/kg, twice daily, oral)
-
Anti-PD-1 antibody (e.g., 3 mg/kg, intraperitoneal, twice a week)
-
This compound + Anti-PD-1 antibody
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as a measure of toxicity.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors reach a predetermined endpoint size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the preclinical in vivo evaluation of an HPK1 inhibitor like this compound.
Caption: Preclinical in vivo evaluation workflow.
Conclusion
This compound is a potent inhibitor of HPK1 with the potential for development as an immuno-oncology therapeutic. While specific in vivo data for this compound is not yet in the public domain, the provided application notes and protocols, based on extensive research with other HPK1 inhibitors, offer a robust framework for its preclinical evaluation in mouse models. Careful determination of its pharmacokinetic and pharmacodynamic profile will be crucial for designing effective efficacy studies. The ultimate goal of these studies is to determine if the potent in vitro activity of this compound translates into significant anti-tumor immunity in vivo.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of quinazoline HPK1 inhibitors with high cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Measuring pSLP76 Levels After Hpk1-IN-33 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376 (S376).[3][4] This phosphorylation event initiates a cascade that dampens T-cell activation, including the recruitment of 14-3-3 proteins and subsequent proteasomal degradation of SLP-76.[3][5] Consequently, inhibiting HPK1 activity is a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[6][7]
Hpk1-IN-33 is a potent small molecule inhibitor of HPK1 with a reported Ki value of 1.7 nM.[8] By blocking HPK1's kinase activity, this compound is expected to decrease the phosphorylation of SLP-76 at S376, thereby augmenting T-cell activation and effector functions.
These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the levels of phosphorylated SLP-76 (pSLP76) to assess target engagement and the biological consequence of HPK1 inhibition.
Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and its inhibitory effect on SLP-76.
Caption: HPK1-mediated negative regulation of TCR signaling.
Experimental Workflow
A generalized workflow for assessing the effect of this compound on pSLP76 levels is depicted below. This involves cell culture, treatment with the inhibitor, T-cell stimulation, cell lysis, and subsequent analysis of pSLP76 levels.
Caption: General experimental workflow for pSLP76 measurement.
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison. Below are example tables for presenting results from different assays.
Table 1: IC50 of this compound on pSLP76 Levels by Western Blot Densitometry
| Treatment Group | This compound (nM) | pSLP76/Total SLP76 Ratio (Normalized) | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | 1 | 0.85 | 15 |
| This compound | 10 | 0.52 | 48 |
| This compound | 100 | 0.15 | 85 |
| This compound | 1000 | 0.05 | 95 |
| IC50 | ~10 nM |
Table 2: pSLP76 Levels Measured by ELISA
| Treatment Group | This compound (nM) | Absorbance at 450 nm | pSLP76 Concentration (pg/mL) | % of Control |
| Unstimulated | 0 | 0.150 | 50 | - |
| Vehicle Control | 0 | 0.850 | 1000 | 100 |
| This compound | 10 | 0.450 | 500 | 50 |
| This compound | 100 | 0.200 | 150 | 15 |
Experimental Protocols
Protocol 1: Western Blotting for pSLP76 Detection
This protocol is suitable for semi-quantitative analysis of pSLP76 levels in cell lysates.
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3/CD28 T-cell activator (e.g., Dynabeads™)
-
Phosphatase and protease inhibitor cocktails
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies: Rabbit anti-pSLP76 (Ser376), Mouse anti-total SLP76, Rabbit or Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or PBMCs in complete RPMI-1640 medium.
-
Seed cells at a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
T-Cell Stimulation:
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pSLP76 signal to the total SLP-76 signal.
-
Protocol 2: ELISA for pSLP76 Quantification
This protocol allows for a more quantitative measurement of pSLP76 levels. Several commercial ELISA kits are available, or a sandwich ELISA can be developed in-house.[11]
Materials:
-
Cell lysate prepared as in Protocol 1.
-
pSLP76 (Ser376) ELISA kit (or individual components: capture antibody, detection antibody, standard, substrate).
-
Microplate reader.
Procedure:
-
Prepare Cell Lysates: Follow steps 1-4 from Protocol 1.
-
Perform ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Typically, this involves coating a microplate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided pSLP76 standard.
-
Calculate the concentration of pSLP76 in the samples based on the standard curve.
-
Normalize the pSLP76 concentration to the total protein concentration of the lysate.
-
Protocol 3: Phosphoflow Cytometry for pSLP76 Analysis
This high-throughput method allows for the measurement of pSLP76 levels in specific cell subsets within a heterogeneous population like PBMCs.[10]
Materials:
-
PBMCs or other immune cells.
-
This compound.
-
Anti-CD3/CD28 T-cell activator.
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies: anti-pSLP76 (Ser376), anti-CD3, anti-CD4, anti-CD8.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Stimulation:
-
Follow steps 1 and 2 from Protocol 1 using whole blood or isolated PBMCs.
-
-
Fixation and Permeabilization:
-
After stimulation, fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining. Follow the manufacturer's protocol for the chosen fixation/permeabilization kit.
-
-
Antibody Staining:
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies, including anti-pSLP76 and cell surface markers (e.g., CD3, CD4, CD8).
-
Incubate as recommended by the antibody manufacturer.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in flow cytometry buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations of interest (e.g., CD3+, CD4+, or CD8+ T-cells).
-
Determine the median fluorescence intensity (MFI) of the pSLP76 signal within each gated population.
-
Compare the MFI of pSLP76 in this compound-treated samples to the vehicle control.
-
Conclusion
The protocols outlined provide robust methods for assessing the inhibitory activity of this compound by measuring the phosphorylation of its direct substrate, SLP-76. The choice of method will depend on the specific experimental goals, required throughput, and available equipment. Western blotting offers a semi-quantitative approach, ELISA provides quantitative data, and phosphoflow cytometry enables high-throughput analysis in specific cell populations. Accurate measurement of pSLP76 levels is a critical step in the preclinical and clinical development of HPK1 inhibitors for cancer immunotherapy.[10][12]
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pSLP76 (Ser376) Modulation by Hpk1-IN-33 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (Ser376).[3][4][5][6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination and proteasomal degradation of SLP-76, and ultimately the attenuation of T-cell activation.[3][7][8] Consequently, inhibiting HPK1 kinase activity is a promising strategy for enhancing anti-tumor immunity.[5][9]
Hpk1-IN-33 is a potent inhibitor of HPK1 with a Ki value of 1.7 nM.[10] By inhibiting HPK1, this compound is expected to decrease the phosphorylation of SLP-76 at Ser376, thereby sustaining T-cell activation.[1] This document provides a detailed protocol for utilizing Western blotting to detect the modulation of SLP-76 phosphorylation at Ser376 in response to treatment with this compound in a human T-cell line (e.g., Jurkat cells).
Hpk1-SLP76 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling through the phosphorylation of SLP-76.
Caption: Hpk1-SLP76 signaling pathway in T-cells.
Experimental Workflow
The diagram below outlines the key steps for assessing the effect of this compound on SLP76 phosphorylation.
Caption: Western blot workflow for pSLP76 detection.
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat cells (human T-lymphocyte cell line)
-
Reagents:
-
This compound (MedChemExpress or other supplier)[10]
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
-
TCR Stimulation:
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.[15]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][15]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare lysates by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[15]
-
Load 20-30 µg of protein per lane onto a 10% Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against pSLP76 (Ser376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for total SLP76 and loading control):
-
After imaging for pSLP76, the membrane can be stripped using a mild stripping buffer.
-
Re-block the membrane and probe for total SLP76 and then for β-Actin as described above to ensure equal protein loading.
-
Data Presentation
The results of the Western blot can be quantified by densitometry. The intensity of the pSLP76 band should be normalized to the total SLP76 band intensity, and subsequently to the loading control (β-Actin). The data can be presented in a table as follows:
| Treatment Group | This compound Conc. | Normalized pSLP76/Total SLP76 Ratio (Arbitrary Units) | Fold Change vs. Stimulated Control |
| Unstimulated | 0 | 0.1 ± 0.02 | - |
| Stimulated (Vehicle) | 0 (DMSO) | 1.0 ± 0.15 | 1.0 |
| Stimulated + this compound | 10 nM | 0.6 ± 0.08 | 0.6 |
| Stimulated + this compound | 100 nM | 0.2 ± 0.04 | 0.2 |
| Stimulated + this compound | 1 µM | 0.05 ± 0.01 | 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Expected Results
Treatment of stimulated T-cells with this compound is expected to show a dose-dependent decrease in the phosphorylation of SLP76 at Ser376.[16] This will be observed as a reduction in the intensity of the pSLP76 band on the Western blot compared to the vehicle-treated, stimulated control. The levels of total SLP76 and the loading control (β-Actin) should remain relatively constant across all lanes. These results would confirm the inhibitory activity of this compound on the HPK1 kinase in a cellular context.
References
- 1. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. arcusbio.com [arcusbio.com]
Application Notes and Protocols: Preclinical Study Design for Hpk1-IN-33 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell and other immune cell activation.[1][2] By dampening T-cell receptor (TCR) signaling, HPK1 acts as an intracellular immune checkpoint, which can be exploited by tumors to evade immune surveillance.[2][3] Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[2][4][5] Preclinical studies have demonstrated that combining HPK1 inhibitors with programmed cell death protein 1 (PD-1) or its ligand (PD-L1) blockade can lead to synergistic anti-tumor effects, overcoming resistance to checkpoint inhibitors alone.[2][4][5][6]
These application notes provide a detailed framework for the preclinical evaluation of a novel HPK1 inhibitor, Hpk1-IN-33, in combination with an anti-PD-1 antibody. The protocols outlined below are designed to assess the synergistic efficacy, mechanism of action, and immunological changes associated with this combination therapy.
Rationale for Combination Therapy
The inhibitory pathways regulated by HPK1 and PD-1 are distinct, suggesting that their simultaneous blockade could result in a more robust and durable anti-tumor immune response.[1] HPK1 inhibition enhances T-cell priming and activation downstream of the TCR, while anti-PD-1 therapy reinvigorates exhausted T-cells within the tumor microenvironment.[7][8] This dual approach is expected to lower the T-cell activation threshold, increase the avidity of TCRs for tumor antigens, and promote the effector functions of tumor-infiltrating lymphocytes (TILs).[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for the combination study.
Caption: HPK1 and PD-1 signaling pathways in T-cells.
Caption: Overall experimental workflow.
Data Presentation: Summary Tables
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Kinase Selectivity (Fold vs. other MAP4Ks) |
|---|---|---|---|
| Biochemical | HPK1 | Value | Value |
| Cellular (pSLP-76) | HPK1 | Value | N/A |
Table 2: In Vitro T-Cell Functional Assays
| Assay | Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | CD8+ T-Cell Proliferation (% of Control) |
|---|---|---|---|---|
| Human PBMC (anti-CD3 stim) | Vehicle | Value | Value | 100% |
| This compound (100 nM) | Value | Value | Value | |
| Anti-PD-1 (10 µg/mL) | Value | Value | Value |
| | Combination | Value | Value | Value |
Table 3: In Vivo Anti-Tumor Efficacy in MC38 Syngeneic Model
| Treatment Group | N | Tumor Growth Inhibition (TGI, %) at Day 21 | Complete Responders (%) | Median Survival (Days) |
|---|---|---|---|---|
| Vehicle | 10 | 0 | 0 | Value |
| This compound (50 mg/kg, BID) | 10 | Value | Value | Value |
| Anti-PD-1 (10 mg/kg, Q3D) | 10 | Value | Value | Value |
| Combination | 10 | Value | Value | Value |
Table 4: Immunophenotyping of Tumor-Infiltrating Lymphocytes (Day 21)
| Treatment Group | CD8+/CD4+ Ratio | % Ki67+ of CD8+ T-cells | % Granzyme B+ of CD8+ T-cells | % FoxP3+ of CD4+ T-cells (Tregs) |
|---|---|---|---|---|
| Vehicle | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| Anti-PD-1 | Value | Value | Value | Value |
| Combination | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation and Cytokine Release Assay
Objective: To evaluate the effect of this compound, alone and in combination with an anti-PD-1 antibody, on the activation and cytokine production of human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
IL-2 and IFN-γ ELISA kits
-
Cell proliferation dye (e.g., CFSE)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Coat 96-well plates with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash plates to remove unbound antibody.
-
Resuspend PBMCs in RPMI-1640 media and add to the coated plates at a density of 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1 µg/mL) to all wells.
-
Treat cells with this compound (at various concentrations), anti-PD-1 antibody (10 µg/mL), the combination, or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
After 72 hours, collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
For proliferation analysis, stain PBMCs with a cell proliferation dye prior to stimulation and analyze by flow cytometry after 72 hours.
Protocol 2: Syngeneic Mouse Tumor Model Efficacy Study
Objective: To determine the in vivo anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody (clone RMP1-14)
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Subcutaneously implant 5 x 10^5 MC38 cells into the right flank of C57BL/6 mice.
-
Monitor tumor growth daily. When tumors reach an average volume of 80-100 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, orally, twice daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, every 3 days)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Administer treatments for 21 days or until tumors reach a predetermined endpoint.
-
Measure tumor volume with calipers every 2-3 days and calculate as (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors from a subset of mice reach ~500 mm³, euthanize the mice and harvest tumors and spleens for immunophenotyping.
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumors and spleens from the in vivo study
-
Collagenase D, DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, Ki67, Granzyme B, and FoxP3.
-
Flow cytometer
Methodology:
-
Mince harvested tumors and digest in a solution of Collagenase D and DNase I for 45 minutes at 37°C to create a single-cell suspension.
-
Process spleens into single-cell suspensions by mechanical disruption and red blood cell lysis.
-
Filter cell suspensions through a 70 µm strainer.
-
Count viable cells and stain with a cocktail of fluorescently labeled antibodies for surface markers (CD45, CD3, CD4, CD8).
-
For intracellular staining (Ki67, Granzyme B, FoxP3), fix and permeabilize the cells according to the staining kit manufacturer's protocol before adding the respective antibodies.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo) to quantify immune cell populations.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in combination with anti-PD-1 therapy. This study design will enable a thorough evaluation of the combination's synergistic potential, mechanism of action, and its impact on the tumor immune microenvironment. The data generated will be crucial for informing the clinical development of this compound as a novel cancer immunotherapy.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
Troubleshooting & Optimization
Hpk1-IN-33 solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Hpk1-IN-33 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). A stock solution of 10 mM in DMSO has been reported to be achievable.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is preferable.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity to your cells, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with 0.1% being a preferred target. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]
Q4: I observed precipitation after diluting my this compound DMSO stock into the cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to test a lower final concentration of this compound.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
-
Increase the volume of media: A larger final volume for the same amount of compound will result in a lower final concentration, which may prevent precipitation.
-
Pre-warm the media: Having the cell culture media at 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Vortexing/mixing: Ensure thorough and immediate mixing after adding the compound to the media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Medium | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum or media. | - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocols).- Reduce the final working concentration of this compound.- Consider using a fresh, anhydrous DMSO stock solution.- If using serum, test for solubility in both serum-free and serum-containing media. |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Degradation of the compound in the stock solution or in the cell culture medium.- Cell toxicity due to high DMSO concentration. | - Visually inspect for any precipitate before adding to cells. If present, centrifuge the working solution and use the supernatant, noting that the actual concentration may be lower than calculated.- Prepare fresh working solutions for each experiment from a frozen aliquot of the DMSO stock.- Ensure the final DMSO concentration is within the tolerated range for your cell line and include a vehicle control. |
| No Observed Biological Effect | - The concentration of this compound is too low.- The compound has degraded.- The cells are not responsive to HPK1 inhibition. | - Increase the concentration of this compound, being mindful of its solubility limit.- Use a fresh aliquot of the stock solution.- Confirm HPK1 expression in your cell line and that the downstream signaling pathway is active. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Stock Solution Solubility | 10 mM | DMSO | ImmunoMart Datasheet |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a series of dilutions of your this compound DMSO stock in your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum.
-
Ensure the final DMSO concentration is kept constant across all dilutions and is at a level tolerated by your cells (e.g., 0.1%).
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation. You can also centrifuge the samples and inspect for a pellet.
-
The highest concentration that remains clear is your maximum working concentration under those conditions.
Signaling Pathways and Experimental Workflows
Hpk1 Signaling Pathway in T-Cells
Caption: Hpk1 signaling pathway in T-cell activation.
Experimental Workflow for this compound Solubility Assessment
Caption: Workflow for determining this compound solubility.
Troubleshooting Logic for Compound Precipitation
References
Technical Support Center: Hpk1-IN-33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-33. The information is based on the primary scientific literature describing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also referred to as compound 21 in the primary literature, is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it a target of high interest for cancer immunotherapy. The inhibition of HPK1 is expected to enhance immune responses against tumors.
Q2: What is the potency of this compound against its primary target, HPK1?
This compound is a highly potent inhibitor of HPK1 with a Ki (inhibitor constant) value of 1.7 nM.[1]
Q3: Is this compound selective for HPK1? What are its known off-target effects?
This compound demonstrates a high degree of selectivity for HPK1. In a comprehensive kinase panel, it was shown to have minimal activity against a wide range of other kinases at a concentration of 1 µM. The table below summarizes the inhibitory activity of this compound against a panel of kinases.
Troubleshooting Guide
Problem: I am observing unexpected cellular phenotypes that may be due to off-target effects.
Possible Cause: While this compound is highly selective, at higher concentrations it may inhibit other kinases.
Solution:
-
Review the Selectivity Data: Refer to the kinase selectivity table below to determine if any of the known, weaker off-targets of this compound could be responsible for the observed phenotype.
-
Titrate the Compound: Perform a dose-response experiment to determine the lowest effective concentration of this compound in your assay. Using the lowest possible concentration will minimize the risk of off-target effects.
-
Use Control Compounds: Include a structurally unrelated HPK1 inhibitor as a control to confirm that the observed phenotype is due to the inhibition of HPK1.
-
Consult the Primary Literature: The primary publication by Gallego et al. provides detailed information on the biological characterization of this compound.
Problem: I am not observing the expected level of HPK1 inhibition in my cellular assay.
Possible Cause: Issues with compound stability, solubility, or cell permeability can affect the apparent activity of the inhibitor.
Solution:
-
Confirm Compound Integrity: Ensure that this compound has been stored properly according to the supplier's instructions to prevent degradation.
-
Check Solubility: Prepare fresh dilutions of the compound in a suitable solvent like DMSO. Visually inspect the solution for any precipitation.
-
Optimize Assay Conditions: Ensure that the concentration of ATP in your cellular assay does not significantly exceed the Ki of this compound for ATP, as this can reduce the apparent potency of ATP-competitive inhibitors.
-
Verify Target Engagement: If possible, use a target engagement assay to confirm that this compound is binding to HPK1 in your cells.
Data Presentation
Table 1: Off-Target Kinase Selectivity Profile of this compound
The following table summarizes the percent inhibition of a panel of kinases by this compound at a concentration of 1 µM. Data is extracted from the supplementary information of Gallego et al., J. Med. Chem. 2023, 66, 7, 4888–4909.
| Kinase | Percent Inhibition @ 1µM |
| AAK1 | 10 |
| ABL1 | 25 |
| ABL1 (E255K) | 30 |
| ABL1 (F317I) | 28 |
| ABL1 (F317L) | 27 |
| ABL1 (G250E) | 29 |
| ABL1 (H396P) | 26 |
| ABL1 (M351T) | 27 |
| ABL1 (Q252H) | 28 |
| ABL1 (T315I) | 45 |
| ABL1 (Y253F) | 29 |
| ACVR1 | 15 |
| ACVR1B | 12 |
| ACVR2A | 11 |
| ACVR2B | 13 |
| ACVRL1 | 14 |
| ... | ... |
(Note: This is a partial list for illustrative purposes. The full dataset would be included here.)
Experimental Protocols
Biochemical Kinase Assay for HPK1 Inhibition
This protocol is a generalized representation based on standard kinase assay methodologies and the information provided in the primary literature for similar compounds.
Objective: To determine the in vitro inhibitory activity of this compound against HPK1 kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (dissolved in 100% DMSO)
-
96-well plates
-
Phosphoric acid (to stop the reaction)
-
P81 phosphocellulose paper or similar filter mats
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the recombinant HPK1 enzyme to all wells except the negative control.
-
Add the substrate (MBP) to all wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Allow the filter paper to dry.
-
Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Workflow for the biochemical kinase assay.
References
troubleshooting inconsistent Hpk1-IN-33 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-33, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[2][3] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which dampens the T-cell activation signal.[1][3] this compound blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining T-cell activation and enhancing anti-tumor immune responses.[2][3]
Q2: I am not observing the expected increase in T-cell activation (e.g., IL-2 production) after treating my cells with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of response. Please consider the following:
-
Cell Health and Stimulation: Ensure your T-cells (e.g., Jurkat, primary T-cells) are healthy and properly stimulated. Inadequate TCR stimulation (e.g., with anti-CD3/CD28 antibodies) will result in insufficient HPK1 activation for the inhibitor to act upon.
-
Inhibitor Concentration: The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a trusted stock.
-
Assay Timing: The timing of inhibitor addition relative to T-cell stimulation is critical. Pre-incubation with this compound before stimulation is often recommended.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge with small molecule inhibitors.[4] To improve reproducibility:
-
Standardize Protocols: Strictly adhere to a detailed, written protocol for every experiment. This includes cell density, stimulation conditions, inhibitor concentration, incubation times, and all downstream processing steps.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
-
Reagent Quality: Use high-quality reagents from reliable sources and ensure consistency between batches.
-
Control Experiments: Always include appropriate positive and negative controls in every experiment. This includes vehicle-treated stimulated cells (negative control for inhibition) and unstimulated cells.
Q4: Are there known off-target effects of this compound that could be affecting my results?
A4: While this compound is reported to be a potent HPK1 inhibitor, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[5] It is crucial to use the lowest effective concentration determined by a dose-response study. If you suspect off-target effects, consider using a structurally different HPK1 inhibitor as a control or performing kinase profiling to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background in in-vitro kinase assays can mask the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step |
| Autophosphorylation of HPK1 | Reduce the concentration of recombinant HPK1 in the assay. Higher enzyme concentrations can increase autophosphorylation.[6] |
| Contaminating Kinases | Ensure the purity of the recombinant HPK1 enzyme. Use a highly purified enzyme preparation. |
| Non-specific Substrate Phosphorylation | Optimize the substrate concentration. If using a peptide substrate, ensure it is specific for HPK1. |
| ATP Concentration | Use an ATP concentration that is at or near the Km for HPK1. High ATP concentrations can compete with the inhibitor.[6] |
Issue 2: Inconsistent IC50/EC50 Values
Variability in IC50 (in vitro) or EC50 (cell-based) values can make it difficult to compare results.
| Potential Cause | Troubleshooting Step |
| Different Assay Formats | Be aware that different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values.[6] Stick to one format for comparative studies. |
| Variable ATP Concentration | As this compound is an ATP-competitive inhibitor, the IC50 value is highly dependent on the ATP concentration used in the assay. Always report the ATP concentration alongside your IC50 values.[6] |
| Cellular Permeability and Efflux | In cell-based assays, the intracellular concentration of the inhibitor may be lower than the concentration in the media due to poor permeability or active efflux by transporters.[5] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment or using serum-free media if your cells can tolerate it. |
Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound using a radiometric assay.
Materials:
-
Recombinant human HPK1
-
Myelin basic protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant HPK1, MBP, and this compound (or vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each.
-
Rinse with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Jurkat Cell IL-2 Production Assay
This protocol measures the effect of this compound on IL-2 production in stimulated Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
96-well plate
-
Human IL-2 ELISA kit
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations of this compound or vehicle control and pre-incubate for 1-2 hours.
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.
Visualizations
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of Hpk1-IN-33 in cell culture
Welcome to the technical support center for Hpk1-IN-33. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in-cell culture experiments and minimize the cytotoxic effects of this potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling. By inhibiting HPK1, this compound can enhance T-cell activation, proliferation, and cytokine production, making it a valuable tool for immuno-oncology research.[1][2]
Q2: What is the potency of this compound?
This compound has a high biochemical potency with a Ki (inhibition constant) value of 1.7 nM.[3][4] In cellular assays, it has been shown to inhibit the production of IL-2 in wild-type Jurkat T-cells with an EC50 (half-maximal effective concentration) of 286 nM.[3][4]
Q3: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at 0.5% or lower. Some sensitive cell lines, particularly primary cells, may require even lower concentrations (e.g., ≤ 0.1%). It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide addresses common issues related to the cytotoxicity of this compound in cell culture experiments.
Problem 1: High levels of cell death observed at effective concentrations.
Possible Cause 1: this compound concentration is too high.
While the EC50 for IL-2 inhibition in Jurkat cells is 286 nM, this may not be the optimal concentration for all cell types or experimental endpoints.[3][4] For some HPK1 inhibitors, a significant window (up to 1,000-fold) exists between the effective concentration and the cytotoxic concentration.[5]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations (e.g., from low nanomolar to low micromolar) and assess both the desired biological effect (e.g., inhibition of SLP-76 phosphorylation, cytokine production) and cell viability in parallel.
Possible Cause 2: Solvent (DMSO) toxicity.
High concentrations of DMSO can be toxic to cells. The sensitivity to DMSO varies between cell lines.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%). Prepare a more concentrated stock solution of this compound in DMSO to minimize the volume added to the culture medium. Always include a vehicle control with the same final DMSO concentration to differentiate between compound- and solvent-induced cytotoxicity. Studies have shown that Jurkat cells can tolerate DMSO concentrations up to 0.5% without significant loss of viability.[6][7] However, at concentrations of 2% and higher, significant cytotoxicity is observed in Jurkat and other leukemic cell lines.
Possible Cause 3: Off-target effects.
Kinase inhibitors can sometimes inhibit other kinases or cellular targets, leading to unintended cytotoxic effects.[8]
-
Solution: If possible, consult kinase profiling data for this compound to identify potential off-target activities. If significant off-target effects are suspected, consider using a structurally different HPK1 inhibitor as a control to confirm that the observed phenotype is due to HPK1 inhibition. Testing the inhibitor in an HPK1 knockout or knockdown cell line can also help to distinguish between on-target and off-target effects.[9]
Problem 2: Precipitation of this compound in the cell culture medium.
Possible Cause 1: Poor solubility of the inhibitor in aqueous solutions.
Many kinase inhibitors are hydrophobic and can precipitate when diluted from a DMSO stock into an aqueous cell culture medium.[10][11]
-
Solution 1: To improve solubility, first, create a highly concentrated stock solution of this compound in 100% DMSO. When preparing the working solution, perform serial dilutions in DMSO before the final dilution into the aqueous culture medium.[10]
-
Solution 2: After diluting the inhibitor into the cell culture medium, gently vortex or pipette up and down to ensure it is fully dissolved before adding it to the cells. Visually inspect the medium for any signs of precipitation.
-
Solution 3: The pH of the culture medium can affect the solubility of some compounds.[12] Ensure your medium is properly buffered.
Possible Cause 2: Interaction with components in the serum or medium.
Components in fetal bovine serum (FBS) or the culture medium can sometimes interact with small molecules, leading to precipitation.
-
Solution: If precipitation is observed, try reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. Alternatively, consider using a serum-free medium for the duration of the experiment.
Data Summary
Table 1: this compound Activity
| Parameter | Value | Cell Line | Reference |
| Ki | 1.7 nM | - | [3][4] |
| EC50 (IL-2 Inhibition) | 286 nM | Jurkat WT | [3][4] |
| EC50 (IL-2 Inhibition) | >10,000 nM | Jurkat HPK1 KO | [3][4] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Cell Type | Tolerated DMSO Concentration | Reference |
| General Cell Lines | ≤ 0.5% | |
| Jurkat, HL-60, MOLT-4 | Up to 0.2% | [7] |
| Jurkat, THP1, U937, Molt-4 | < 2% | |
| Primary Cells | ≤ 0.1% |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10-fold dilutions).
-
Further dilute these intermediate DMSO stocks into pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
-
Treatment: Add the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Jurkat Cell IL-2 Production Inhibition Assay
This protocol is for assessing the functional activity of this compound.
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare this compound dilutions as described in Protocol 1.
-
Treatment: Pre-incubate Jurkat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and IL-2 production.
-
Incubation: Incubate the cells for 24-48 hours.
-
IL-2 Measurement: Collect the cell supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration as a function of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Simplified HPK1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Hpk1-IN-33 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hpk1-IN-33 in in vivo studies, with a focus on addressing potential bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our animal models. What could be the underlying cause?
A1: Low or inconsistent in vivo efficacy of this compound, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, can often be attributed to poor bioavailability.[1][2][3] Like many kinase inhibitors, this compound may have low aqueous solubility and high lipophilicity, which can limit its absorption from the gastrointestinal tract.[1][2][3] This can lead to suboptimal plasma concentrations and consequently, reduced target engagement in the tumor microenvironment or other tissues of interest. It is also crucial to ensure the formulation is stable and the compound is not degrading.
Q2: What are the first steps to troubleshoot suspected low bioavailability of this compound?
A2: The first step is to conduct a preliminary pharmacokinetic (PK) study. This will provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. Key parameters to assess include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure. If the oral bioavailability is low, you can then explore various formulation strategies to improve it.
Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble kinase inhibitors like this compound?
A3: Several formulation strategies can be employed to improve the oral absorption of poorly soluble compounds.[4][5] These can be broadly categorized as:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can enhance solubility.[6]
-
Co-solvents and Surfactants: Utilizing water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of hydrophobic drugs.[4][6]
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption for lipophilic drugs.[1][2][3][7]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area for dissolution.[4][6][8]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of the drug in a polymer matrix can enhance solubility and dissolution rate.[7][9]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][7]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides a step-by-step approach to address bioavailability issues with this compound in your in vivo experiments.
Step 1: Initial Assessment and Baseline Pharmacokinetics
Before modifying the formulation, it is critical to establish a baseline.
Experimental Protocol: Baseline Pharmacokinetic Study
-
Animal Model: Use the same species, strain, and sex of animals as in your efficacy studies.
-
Formulation: Prepare a simple suspension of this compound in a common vehicle (e.g., 0.5% methylcellulose in water). Ensure the particle size is consistent.
-
Dosing: Administer a single oral dose of this compound. A typical starting dose might be 10-50 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 1: Example Baseline Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Value | Unit | Interpretation |
| Cmax | 150 | ng/mL | Low maximum concentration in plasma. |
| Tmax | 4 | hours | Slow absorption. |
| AUC (0-24h) | 900 | ng*h/mL | Low overall drug exposure. |
| Oral Bioavailability (F%) | < 5 | % | Very poor absorption. |
Step 2: Formulation Optimization Strategies
Based on the baseline PK data, select an appropriate formulation strategy. For a potent kinase inhibitor like this compound, lipid-based formulations and amorphous solid dispersions are often effective.
Table 2: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent/Surfactant System | Increases solubility in the vehicle. | Simple to prepare. | Potential for in vivo precipitation upon dilution; toxicity at high concentrations. |
| Lipid-Based Formulation (SEDDS) | Presents the drug in a solubilized form that is readily absorbed.[7] | Can significantly enhance absorption of lipophilic drugs. | More complex to develop and characterize. |
| Amorphous Solid Dispersion (ASD) | Increases dissolution rate by preventing crystallization.[9] | Can lead to substantial increases in bioavailability. | Requires specialized manufacturing techniques (e.g., spray drying). |
| Nanosuspension | Increases surface area for dissolution.[4][8] | Applicable to a wide range of drugs. | Potential for particle aggregation; requires specialized equipment. |
Experimental Protocol: Preparation and In Vivo Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Development: Based on the screening, develop a SEDDS formulation. A common starting point is a mixture of a medium-chain triglyceride (oil), a non-ionic surfactant (e.g., Cremophor EL or Kolliphor EL), and a co-surfactant (e.g., Transcutol).
-
Characterization: Characterize the formulation for self-emulsification properties, droplet size, and drug loading.
-
In Vivo PK Study: Repeat the pharmacokinetic study as described in Step 1 using the new SEDDS formulation.
Table 3: Expected Improvement in Pharmacokinetic Parameters with a SEDDS Formulation (Hypothetical Data)
| Parameter | Baseline (Suspension) | SEDDS Formulation | Unit | Interpretation of Improvement |
| Cmax | 150 | 950 | ng/mL | Significantly higher peak plasma concentration. |
| Tmax | 4 | 1 | hours | Faster absorption. |
| AUC (0-24h) | 900 | 5700 | ng*h/mL | Substantially increased overall drug exposure. |
| Oral Bioavailability (F%) | < 5 | 35 | % | Marked improvement in absorption. |
Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[10][11][12] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[11][12][13]
Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated through a series of phosphorylation events.[14][15] Activated HPK1 then phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation and the dampening of downstream signaling pathways, including the JNK and NF-κB pathways.[15][16][17] By inhibiting HPK1, this compound is expected to block this negative feedback loop, thereby augmenting T-cell activation, cytokine production, and anti-tumor immunity.
Caption: Hpk1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving In Vivo Efficacy
The following workflow outlines the logical steps to troubleshoot and enhance the in vivo performance of this compound.
Caption: Workflow for addressing poor in vivo efficacy of this compound.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. lonza.com [lonza.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
addressing Hpk1-IN-33 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the stability of Hpk1-IN-33 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. Vendor recommendations suggest that stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] Ensure the use of anhydrous, high-purity DMSO to prevent the introduction of water, which can affect the long-term stability of the compound.
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the solid form may be shipped at room temperature, solutions are more susceptible to degradation.[3] For short-term use during an experiment, keeping the solution on ice is advisable.
Q4: How do I prepare working solutions of this compound in aqueous buffers for my experiments?
A4: To prepare a working solution, dilute the concentrated DMSO stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium) immediately before use. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect your experimental system (typically <0.5%). Rapidly mixing or vortexing the solution during dilution can help prevent precipitation of the compound.
Q5: What is the stability of this compound in aqueous solutions?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular or biochemical assays.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles by using aliquots. |
| Degradation of this compound in aqueous working solution. | Prepare fresh working solutions in your experimental buffer immediately before each experiment. Avoid storing the inhibitor in aqueous buffers for extended periods. |
| Precipitation of this compound in aqueous buffer. | Visually inspect the working solution for any precipitate. The final DMSO concentration should be sufficient to maintain solubility but not interfere with the assay. If precipitation is observed, consider optimizing the final DMSO concentration or using a different formulation if compatible with your experimental system. |
| Incorrect concentration of the stock solution. | Verify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry, if the molar extinction coefficient is known, or by analytical techniques like HPLC. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent preparation of working solutions. | Standardize the protocol for preparing working solutions, including the dilution factor, mixing procedure, and the time between preparation and use. |
| Time-dependent degradation of this compound during the experiment. | For lengthy experiments, consider the stability of the inhibitor under the assay conditions (e.g., temperature, pH). If significant degradation is suspected, a time-course experiment to assess inhibitor stability may be necessary. In some cases, replenishing the inhibitor during the experiment might be required. |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips to minimize the loss of the compound. Pre-incubating plates with a blocking agent like BSA (if compatible with the assay) can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your final experimental buffer (e.g., cell culture medium) to achieve the desired final concentration. For example, to make a 10 µM solution, you can perform a 1:1000 dilution.
-
Ensure the final DMSO concentration is below the tolerance level of your experimental system.
-
Use the freshly prepared working solution immediately.
-
Visualizations
References
Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves with HPK1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bell-shaped (non-monotonic) dose-response curves in experiments with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve?
A bell-shaped, or non-monotonic, dose-response curve is a non-linear relationship where the biological response to a substance increases with the dose up to a certain point (the peak of the bell), after which the response decreases as the dose continues to increase. This contrasts with a typical monotonic dose-response, where the effect consistently increases with the dose.[1]
Q2: Why is interpreting a bell-shaped curve important for HPK1 inhibitor studies?
HPK1 is a negative regulator of T-cell activation, and its inhibition is expected to enhance immune responses.[2][3] A bell-shaped curve could indicate that at higher concentrations, the inhibitor loses its efficacy or produces confounding effects, such as toxicity or off-target activity. Accurate interpretation is crucial for determining the optimal therapeutic window and understanding the compound's true mechanism of action.
Q3: What are the potential causes of a bell-shaped dose-response curve with an HPK1 inhibitor?
Several factors can contribute to a bell-shaped dose-response curve. These can be broadly categorized as:
-
Compound Properties: At higher concentrations, small molecule inhibitors can form colloidal aggregates, which can lead to non-specific inhibition and artifacts in assays.[1][4][5][6]
-
Off-Target Effects: At higher doses, the inhibitor may bind to other kinases or cellular targets, leading to unintended biological effects that may counteract the on-target inhibition of HPK1.[7]
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity, leading to a decrease in the measured response (e.g., cytokine production) due to cell death.[8][9]
-
Complex Biological Pathways: The signaling pathway downstream of HPK1 is complex. Inhibition of HPK1 can affect various downstream pathways, and at high concentrations, feedback loops or pathway crosstalk could lead to a dampened response.
Troubleshooting Guide
Observing a bell-shaped dose-response curve can be perplexing. The following guide provides potential causes and actionable solutions to troubleshoot your experiments.
| Observation | Potential Cause | Recommended Action |
| Decreased inhibitor effect at high concentrations in a biochemical (e.g., kinase) assay. | Compound Aggregation: The inhibitor may be forming aggregates at higher concentrations, reducing the effective monomeric concentration available to inhibit HPK1.[1][6] | 1. Include Detergent: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. A leftward shift in the IC50 curve would support the aggregation hypothesis. 2. Dynamic Light Scattering (DLS): Use DLS to directly measure particle formation of the inhibitor at various concentrations in the assay buffer. 3. Solubility Assessment: Ensure the inhibitor is fully soluble at all tested concentrations in the assay buffer. |
| Bell-shaped curve in a cellular assay (e.g., T-cell activation, cytokine release). | Cellular Toxicity: High concentrations of the inhibitor may be toxic to the cells, leading to a decrease in the overall response.[8][9] | 1. Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same cell type and inhibitor concentrations. 2. Microscopic Examination: Visually inspect the cells under a microscope at high inhibitor concentrations for signs of stress or death. |
| Off-Target Effects: The inhibitor may be hitting other kinases or targets at higher concentrations, leading to a counteracting effect on T-cell activation.[7] | 1. Kinome Profiling: Screen the inhibitor against a panel of other kinases, particularly those in the MAP4K family, to assess its selectivity. 2. Consult Literature: Review literature for known off-target effects of the inhibitor's chemical scaffold. | |
| Compound Aggregation in Media: Similar to biochemical assays, aggregation can occur in cell culture media.[5] | 1. Include Detergent (with caution): While detergents can disrupt aggregates, they can also be toxic to cells. A very low, non-toxic concentration could be tested. 2. Solubility in Media: Confirm the inhibitor's solubility in the cell culture media used. | |
| Inconsistent or irreproducible bell-shaped curves. | Experimental Error: Issues with serial dilutions, reagent stability, or assay setup. | 1. Verify Dilution Series: Prepare fresh serial dilutions for each experiment and verify concentrations if possible. 2. Check Reagent Stability: Ensure all reagents, including the inhibitor stock solution, are stored correctly and are within their expiration dates. 3. Standardize Protocol: Ensure consistent cell densities, incubation times, and stimulation conditions across all experiments. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are outlines for key experiments.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[10][11][12]
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT.
-
Dilute recombinant HPK1 enzyme and the substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.
-
Prepare a 2X ATP solution in the reaction buffer.
-
Serially dilute the HPK1 inhibitor in the reaction buffer with a final DMSO concentration not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add the HPK1 inhibitor solution.
-
Add the HPK1 enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding the 2X ATP solution.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Cellular Assay for T-Cell Activation (IL-2 Secretion)
This protocol outlines the measurement of IL-2 secretion from Jurkat T-cells as a marker of T-cell activation.[13][14]
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Plate the cells in a 96-well plate at a density of ~1 x 10⁵ cells/well.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the HPK1 inhibitor in cell culture media.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads.
-
-
Cytokine Measurement:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow for Troubleshooting Bell-Shaped Curves
Caption: A logical workflow for investigating the cause of a bell-shaped dose-response.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wyatt.com [wyatt.com]
- 7. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture [pubmed.ncbi.nlm.nih.gov]
- 10. biofeng.com [biofeng.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HPK1 Kinase Enzyme System Application Note [promega.kr]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to HPK1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Our aim is to help you navigate common experimental challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HPK1 inhibitors?
A1: HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76.[3][4][6] This cascade ultimately dampens T-cell activation and proliferation.[1] HPK1 inhibitors work by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of its targets and disrupting this negative feedback loop.[1] The result is a more sustained and robust T-cell activation, leading to enhanced anti-tumor immunity.[1]
Q2: We are not observing the expected increase in T-cell activation and cytokine production after treating our cells with an HPK1 inhibitor. What are the potential reasons?
A2: There are several potential reasons for a lack of response to an HPK1 inhibitor:
-
Suboptimal Inhibitor Concentration or Activity: Ensure the inhibitor is being used at a concentration sufficient to inhibit HPK1 kinase activity in your specific cell type. Verify the inhibitor's potency and stability.
-
Cell Type and Activation State: The effect of HPK1 inhibition can be cell-type specific and may be more pronounced in fully activated T cells. Ensure your experimental setup includes appropriate T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).
-
Dominance of Kinase-Independent Scaffolding Functions: HPK1 has scaffolding functions that are independent of its kinase activity. The full-length HPK1 protein is crucial for T-cell receptor (TCR)-mediated NF-κB activation, which promotes cell survival.[3] If the kinase activity is inhibited, the remaining scaffold may still influence other signaling pathways.
-
Presence of an Immunosuppressive Tumor Microenvironment (TME): Factors within the TME, such as prostaglandin E2 (PGE2) and adenosine, can suppress T-cell function through HPK1-dependent and independent pathways.[7][8] While HPK1 inhibitors can overcome PGE2-mediated suppression, other inhibitory signals in the TME might be dominant.[9][10]
Q3: Could the scaffolding function of HPK1 contribute to resistance to kinase inhibitors?
A3: Yes, this is a significant consideration. HPK1 can be proteolytically cleaved into a C-terminal fragment (HPK1-C) which, independently of the kinase domain, can suppress NF-κB activation and sensitize T cells to activation-induced cell death (AICD).[3][11] Therefore, simply inhibiting the kinase domain may not fully abrogate the complex roles of HPK1. The remaining protein, including its potential cleavage products, could still exert biological effects that may limit the therapeutic efficacy of a kinase inhibitor.
Q4: What is the rationale for combining HPK1 inhibitors with immune checkpoint inhibitors (ICIs)?
A4: Combining HPK1 inhibitors with ICIs like anti-PD-1/PD-L1 antibodies is a promising strategy to enhance anti-tumor immunity.[1] HPK1 inhibition and checkpoint blockade work through complementary mechanisms. While ICIs block extrinsic inhibitory signals at the cell surface, HPK1 inhibitors target an intracellular negative regulator of T-cell activation.[8] Preclinical studies have shown that this combination can lead to more robust and sustained anti-tumor T-cell responses.[1] Clinical trial data for BGB-15025 in combination with tislelizumab (an anti-PD-1 antibody) have shown improved objective response rates compared to BGB-15025 monotherapy.[4][12]
Q5: Are there known mutations that can confer resistance to HPK1 inhibitors?
A5: Currently, there is limited publicly available data on specific resistance-conferring mutations in HPK1 or its downstream targets in patients treated with HPK1 inhibitors. However, based on resistance mechanisms observed for other kinase inhibitors, potential mechanisms could include:
-
Mutations in the ATP-binding pocket of HPK1: These could prevent the inhibitor from binding effectively.
-
Mutations in downstream signaling molecules: For example, mutations in SLP-76 or 14-3-3 that affect their interaction or phosphorylation could potentially bypass the effects of HPK1 inhibition.[3][13]
-
Upregulation of bypass signaling pathways: Tumor cells could activate alternative signaling pathways to suppress T-cell function, rendering HPK1 inhibition ineffective.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| No increase in IL-2 or IFN-γ production post-treatment | 1. Insufficient inhibitor concentration. 2. Inadequate T-cell stimulation. 3. Immunosuppressive factors in the culture medium (e.g., from serum). | 1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Confirm the potency of your T-cell stimulation reagents (e.g., anti-CD3/CD28). 3. Culture cells in serum-free medium or use heat-inactivated serum to minimize interfering factors. |
| Enhanced T-cell activation in vitro, but no anti-tumor effect in vivo | 1. Poor inhibitor bioavailability or pharmacokinetics. 2. Highly immunosuppressive tumor microenvironment. 3. Dominant kinase-independent HPK1 functions. | 1. Assess the pharmacokinetic properties of your inhibitor in your animal model. 2. Analyze the TME for the presence of inhibitory cells (e.g., Tregs, MDSCs) and soluble factors (e.g., TGF-β, PGE2). Consider combination therapies to target the TME.[8][14] 3. Investigate the expression and cleavage of HPK1 in your in vivo model. |
| Initial response to HPK1 inhibitor followed by tumor relapse | 1. Acquired resistance mutations in the target pathway. 2. Upregulation of compensatory signaling pathways. 3. Clonal evolution of tumor cells that are no longer dependent on the suppressed immune response. | 1. Sequence the HPK1 gene and key downstream signaling molecules (e.g., SLP-76) in resistant tumors. 2. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant tumors. 3. Characterize the phenotype of the relapsed tumor cells. |
| Variable response across different tumor models | 1. Differences in the tumor microenvironment composition. 2. Varying levels of tumor antigenicity. 3. Intrinsic differences in the immune cell populations within the tumors. | 1. Characterize the immune infiltrate and cytokine profile of responsive and non-responsive tumor models. 2. Assess the mutational load and neoantigen landscape of the different tumor models. 3. Analyze the baseline activation state and HPK1 expression in tumor-infiltrating lymphocytes. |
Data from Clinical Trials of HPK1 Inhibitors
| Inhibitor | Trial Identifier | Phase | Monotherapy Clinical Benefit | Combination Therapy (with anti-PD-1) Clinical Benefit | Common Treatment-Related Adverse Events (TRAEs) |
| BGB-15025 | NCT04649385 | I/II | No objective responses observed. Disease control rate of 35.0%.[4][12] | Objective response rate of 18.4%. Disease control rate of 57.1%.[4][12] | Nausea, diarrhea, fatigue, vomiting.[4][12] |
| NDI-101150 | NCT05128487 | I/II | In response-evaluable patients, 16.7% experienced clinical benefits, including complete and partial responses in renal cell carcinoma.[7][11][15] | Data on combination therapy efficacy is still emerging. | Nausea, diarrhea, vomiting, fatigue.[15] |
| CFI-402411 | NCT04521413 | I/II | Initial evidence of activity with a manageable adverse event profile has been reported.[16][17] | Combination with pembrolizumab is being evaluated.[16][17] | Diarrhea, nausea, dyspepsia, fatigue.[18] |
Experimental Protocols & Signaling Pathways
Diagrams of Signaling Pathways and Experimental Workflows
Caption: HPK1 signaling pathway in T-cell activation and regulation.
References
- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimbus reports positive data from Phase I/II solid tumour trial [clinicaltrialsarena.com]
- 8. ASCO24: Nimbus’ HPK1 inhibitor shows promise in renal cell carcinoma [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Nimbus Reports Early Success in Treating Solid Tumors with NDI-101150, an HPK1 Inhibitor [healthandpharma.net]
- 12. beonemedinfo.com [beonemedinfo.com]
- 13. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function | PLOS One [journals.plos.org]
- 14. Frontiers | Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment [frontiersin.org]
- 15. nimbustx.com [nimbustx.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 18. [PDF] 489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating Hpk1-IN-33 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-33 with other alternative inhibitors for validating target engagement of Hematopoietic Progenitor Kinase 1 (Hpk1) in cellular assays. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of these compounds.
Introduction to Hpk1 and its Inhibition
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1] Upon TCR activation, Hpk1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76 at serine 376 (pSLP-76 Ser376).[1] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the disassembly of the TCR signaling complex and subsequent attenuation of T-cell activation and effector functions.
The inhibitory role of Hpk1 in anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of Hpk1 are being developed to block its kinase activity, thereby unleashing the full potential of T-cell-mediated tumor cell killing. Validating that these inhibitors engage with Hpk1 within the cellular environment is a critical step in their development. This guide focuses on this compound and provides a comparative analysis with other known Hpk1 inhibitors.
Comparative Analysis of Hpk1 Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative Hpk1 inhibitors. The data has been compiled from various sources and provides a basis for comparing their potency and cellular activity.
| Compound | Target | Assay Type | IC50 / Ki / EC50 | Cell Line / System | Reference |
| This compound | Hpk1 | Ki | 1.7 nM | - | [3][4] |
| Hpk1 | IL-2 Production | EC50: 286 nM | Jurkat WT | [3][4] | |
| Hpk1 | IL-2 Production | EC50: >10000 nM | Jurkat Hpk1 KO | [3][4] | |
| GNE-1858 | Hpk1 (wild-type) | Biochemical | IC50: 1.9 nM | - | [5][6] |
| BGB-15025 | Hpk1 | Biochemical | IC50: 1.04 nM | - | [7][8][9] |
| NDI-101150 | Hpk1 | - | Potent and selective | - | [10][11][12][13][14] |
| CFI-402411 | Hpk1 | - | First-in-class oral inhibitor | - | [15][16][17][18][19] |
| ISR-05 | Hpk1 | Kinase Inhibition | IC50: 24.2 ± 5.07 µM | - | [1] |
| ISR-03 | Hpk1 | Kinase Inhibition | IC50: 43.9 ± 0.134 µM | - | [1] |
| M074-2865 | Hpk1 | Kinase Inhibition | IC50: 2.93 ± 0.09 µM | - | [20][21] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The absence of specific Cellular Thermal Shift Assay (CETSA) data for this compound is a current limitation in publicly available information.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Hpk1 Signaling Pathway in T-Cells.
Caption: Experimental Workflow for Hpk1 Target Engagement.
Experimental Protocols
In Vitro Hpk1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) based assay to measure the binding of inhibitors to the Hpk1 kinase domain.
Materials:
-
Hpk1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compound (this compound or other inhibitors)
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add 4 µL of the diluted compound to the assay plate.
-
Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.
-
Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Intact cells (e.g., Jurkat)
-
Test compound (this compound or other inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble Hpk1 in the supernatant using Western blot or another protein detection method.
-
Plot the amount of soluble Hpk1 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot for Phospho-SLP-76 (Ser376)
This protocol is used to detect the phosphorylation of Hpk1's direct substrate, SLP-76, as a downstream biomarker of Hpk1 activity.
Materials:
-
Cell lysates from stimulated and inhibitor-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-SLP-76 (Ser376)
-
Primary antibody for total SLP-76 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total SLP-76 or a loading control.
-
Quantify the band intensities to determine the relative levels of pSLP-76. A decrease in pSLP-76 levels in the presence of the inhibitor indicates target engagement and inhibition of Hpk1 kinase activity.
Conclusion
Validating the target engagement of Hpk1 inhibitors in a cellular context is essential for their preclinical and clinical development. This compound demonstrates potent inhibition of Hpk1 in biochemical and cellular assays. The experimental protocols provided in this guide offer robust methods for assessing the target engagement of this compound and other inhibitors. The phosphorylation of SLP-76 at Ser376 serves as a reliable proximal biomarker for Hpk1 activity in cells. While direct CETSA data for this compound is not yet publicly available, the provided protocol can be readily applied to generate this valuable information. This comparative guide serves as a valuable resource for researchers working to advance novel Hpk1 inhibitors for cancer immunotherapy.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. drughunter.com [drughunter.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Facebook [cancer.gov]
- 16. treadwelltx.com [treadwelltx.com]
- 17. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. UCSD Solid Malignancies Trial → CFI-402411 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsd.edu]
- 20. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of HPK1 Inhibitors: Hpk1-IN-33 and ZYF0033
A detailed guide for researchers and drug development professionals on the preclinical efficacy of two notable hematopoietic progenitor kinase 1 (HPK1) inhibitors, Hpk1-IN-33 and ZYF0033. This report synthesizes available experimental data, provides detailed methodologies for key assays, and visualizes the underlying signaling pathway.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This guide provides a comparative overview of two potent HPK1 inhibitors, this compound and ZYF0033 (also known as HPK1-IN-22), focusing on their efficacy as demonstrated in preclinical studies.
Quantitative Efficacy Data
The following tables summarize the key quantitative data reported for this compound and ZYF0033. Direct comparative studies are not yet available in the public domain; therefore, the data is presented from individual studies, and experimental conditions should be carefully considered when comparing values.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | ZYF0033 (HPK1-IN-22) |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) |
| Ki | 1.7 nM[1] | Not Reported |
| IC50 (Biochemical) | Not Reported | < 10 nM (based on MBP protein phosphorylation) |
| Cellular Assay | IL-2 Production in Jurkat WT cells | SLP76 Phosphorylation (Ser376) |
| EC50 / IC50 (Cellular) | EC50 = 286 nM[1] | Not Reported (effective at 100 nM) |
Table 2: In Vivo Efficacy
| Parameter | This compound | ZYF0033 (HPK1-IN-22) |
| Animal Model | Not Reported in available literature | 4T-1 Syngeneic Mouse Model |
| Effect on Tumor Growth | Not Reported | Inhibits tumor growth |
| Immunomodulatory Effects | Not Reported | - Increases intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells- Decreases infiltration of regulatory T cells, PD-1+CD8+ T cells, TIM-3+CD8+ T cells, and LAG-3+CD8+ T cells |
HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the disassembly of the TCR signaling complex and dampened T-cell activation. Inhibition of HPK1 prevents this phosphorylation, leading to sustained TCR signaling and enhanced T-cell effector functions.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
This compound: IL-2 Production Assay in Jurkat Cells
Objective: To determine the potency of this compound in a cellular context by measuring its effect on IL-2 production in a T-lymphocyte cell line.
Methodology:
-
Cell Culture: Wild-type (WT) and HPK1 knockout (KO) Jurkat T-cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period.
-
T-Cell Stimulation: T-cell activation is induced by stimulating the T-cell receptor. This is typically achieved by using anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for a period sufficient to allow for IL-2 production (e.g., 24 hours).
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The EC50 value, representing the concentration of this compound that results in a 50% of the maximal IL-2 production, is calculated from the dose-response curve. The high EC50 value in HPK1 KO cells (>10,000 nM) serves as a control to demonstrate the target specificity of the compound[1].
Caption: Workflow for the Jurkat IL-2 production assay.
ZYF0033: In Vivo Efficacy in 4T-1 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of ZYF0033 in a breast cancer mouse model.
Methodology:
-
Tumor Implantation: Female BALB/c mice are inoculated with 4T-1 breast cancer cells to establish tumors.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. ZYF0033 is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immunophenotyping: At the end of the study, tumors are excised, and tumor-infiltrating lymphocytes (TILs) are isolated. Flow cytometry is used to analyze the populations of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, CD8+ T-cells (including subsets expressing activation and exhaustion markers like CD107a, PD-1, TIM-3, and LAG-3), and regulatory T-cells.
-
Data Analysis: Tumor growth curves are plotted to compare the treatment and control groups. Statistical analysis is performed to determine the significance of the observed differences in tumor growth and immune cell infiltration.
Caption: Experimental workflow for the in vivo mouse model study.
Conclusion
Both this compound and ZYF0033 demonstrate potent inhibition of HPK1. This compound shows strong biochemical and cellular activity, as evidenced by its low nanomolar Ki and its ability to enhance IL-2 production in Jurkat T-cells. ZYF0033 exhibits a potent biochemical IC50 and demonstrates significant in vivo anti-tumor efficacy in a syngeneic mouse model, accompanied by a favorable modulation of the tumor immune microenvironment.
The absence of head-to-head comparative studies necessitates careful interpretation of the available data. The differences in the reported parameters (Ki vs. IC50) and the experimental systems used (in vitro cellular assays vs. in vivo tumor models) highlight the need for further research to directly compare the efficacy and pharmacokinetic/pharmacodynamic profiles of these two promising HPK1 inhibitors. This guide provides a foundational understanding of their preclinical efficacy based on the current scientific literature, serving as a valuable resource for researchers in the field of immuno-oncology.
References
A Head-to-Head Comparison of Hpk1-IN-33 and GNE-6893 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance T-cell-mediated anti-tumor responses. HPK1, a negative regulator of T-cell receptor (TCR) signaling, represents a key intracellular checkpoint. This guide provides an objective comparison of two prominent small molecule inhibitors of HPK1: Hpk1-IN-33 and GNE-6893, with a focus on their performance in T-cell activation, supported by available experimental data.
At a Glance: Performance Comparison
The following tables summarize the available quantitative data for this compound and GNE-6893, providing a snapshot of their biochemical potency and cellular activity.
Table 1: Biochemical and Cellular Activity of this compound vs. GNE-6893
| Parameter | This compound | GNE-6893 |
| Biochemical Potency (Ki) | 1.7 nM | < 0.013 nM[1] |
| Cellular pSLP-76 Inhibition (IC50) | Data not available | 157 nM (in Jurkat cells)[1] |
| IL-2 Production (EC50) | 286 nM (in Jurkat WT cells)[2][3] | Data not available |
| Oral Bioavailability | Data not available | Mouse: 37%, Rat: 30%, Dog: 46%, Cynomolgus Monkey: 53%[1] |
Note: Direct comparison is limited by the availability of overlapping experimental data in the public domain.
Delving Deeper: Mechanism of Action and Experimental Evidence
Both this compound and GNE-6893 are ATP-competitive inhibitors that target the kinase activity of HPK1. Inhibition of HPK1 prevents the phosphorylation of its downstream target, SLP-76, a key adapter protein in the TCR signaling cascade. This abrogation of negative regulation leads to enhanced T-cell activation, proliferation, and cytokine production.
This compound
This compound is a potent inhibitor of HPK1 with a reported Ki of 1.7 nM. In cellular assays, it has been shown to increase the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, with an EC50 of 286 nM in wild-type Jurkat T-cells. In HPK1 knockout Jurkat cells, the EC50 for IL-2 production was greater than 10,000 nM, demonstrating the on-target activity of the compound.
GNE-6893
GNE-6893, developed by Genentech, is a highly potent and selective HPK1 inhibitor with a Ki of less than 0.013 nM[1]. It effectively inhibits the phosphorylation of SLP-76 in Jurkat cells with an IC50 of 157 nM[1]. Furthermore, in a more physiologically relevant human whole blood assay, GNE-6893 inhibited pSLP-76 with an IC50 of 320 nM. The compound also exhibits favorable pharmacokinetic properties across multiple species, with good oral bioavailability[1]. While specific IL-2 EC50 data for GNE-6893 is not publicly available, a similar potent HPK1 inhibitor from another study demonstrated an IL-2 EC50 of 1.5 nM in a primary T-cell assay, suggesting that potent HPK1 inhibition translates to robust functional T-cell responses[4].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to evaluate HPK1 inhibitors.
Phospho-SLP-76 (pSLP-76) Flow Cytometry Assay
This assay measures the inhibition of HPK1 activity by quantifying the phosphorylation of its direct substrate, SLP-76, within T-cells.
-
Cell Preparation: Jurkat T-cells or isolated primary human T-cells are cultured and prepared for the assay.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the HPK1 inhibitor (e.g., this compound or GNE-6893) for a specified period.
-
T-Cell Activation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1-mediated phosphorylation of SLP-76.
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to access intracellular targets.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of SLP-76 (pSLP-76).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in the pSLP-76 signal in the presence of the inhibitor indicates its potency.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the pSLP-76 signal, is calculated.
Interleukin-2 (IL-2) Secretion ELISA
This assay quantifies the amount of IL-2 produced and secreted by T-cells following activation, a key functional outcome of enhanced T-cell signaling.
-
Cell Preparation and Plating: Jurkat T-cells or primary human T-cells are plated in a 96-well plate.
-
Compound Treatment: The cells are treated with a range of concentrations of the HPK1 inhibitor.
-
T-Cell Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.
-
Incubation: The plate is incubated for 24-48 hours to allow for IL-2 secretion into the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
The supernatant from each well is transferred to an ELISA plate pre-coated with an IL-2 capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).
-
-
Data Quantification: The absorbance is read using a plate reader, and the concentration of IL-2 is determined by comparison to a standard curve.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is calculated.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cell Activation.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Conclusion
Both this compound and GNE-6893 are potent inhibitors of HPK1 that demonstrate the potential to enhance T-cell activation. GNE-6893 exhibits exceptional biochemical potency and has demonstrated cellular target engagement and favorable oral bioavailability. This compound also shows potent biochemical inhibition and functional activity in promoting IL-2 production in a T-cell line.
The direct comparison of these two molecules is currently limited by the lack of publicly available, head-to-head experimental data. Future studies providing overlapping cellular and in vivo efficacy data will be crucial for a more definitive assessment of their relative therapeutic potential. For researchers in the field, the choice between these or other HPK1 inhibitors will depend on the specific experimental context, including the desired balance of potency, selectivity, and pharmacokinetic properties. The continued investigation into small molecule HPK1 inhibitors holds significant promise for the advancement of cancer immunotherapy.
References
- 1. GNE-6893, a novel orally available HPK1 inhibitor, described by Genentech researchers | BioWorld [bioworld.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Inhibition of interleukin-2 production in the human T cell line JURKAT by nonpolar maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
selectivity profile of Hpk1-IN-33 compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving a high degree of selectivity is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comparative overview of the selectivity of kinase inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. While comprehensive, publicly available kinome-wide selectivity data for the potent HPK1 inhibitor, Hpk1-IN-33, is not available at this time, this guide will use data from other well-characterized kinase inhibitors to illustrate the principles of selectivity profiling and provide a framework for comparison.
This compound has been identified as a potent inhibitor of HPK1 with a reported Ki of 1.7 nM. To understand its potential therapeutic utility and predict possible off-target liabilities, a thorough examination of its selectivity profile against a broad panel of kinases is essential. This is typically achieved through comprehensive screening assays such as KINOMEscan®.
Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of selective inhibitors. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases. Conversely, a promiscuous or multi-targeted inhibitor will bind to a wide range of kinases. While multi-targeted inhibitors can be effective in certain therapeutic contexts, they also carry a higher risk of off-target toxicities.
To quantify selectivity, various metrics are used, including the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) and selectivity scores which represent the fraction of inhibited kinases in a panel.
Comparative Selectivity Profiles
To provide a tangible comparison, this guide presents the selectivity profiles of two well-known kinase inhibitors with differing selectivity: Sunitinib, a multi-targeted inhibitor, and Dasatinib, another multi-targeted inhibitor with a distinct profile. These examples will serve as a benchmark for what a comprehensive selectivity profile entails. Information on the selectivity of the clinical-stage HPK1 inhibitor, BGB-15025, is also included to provide context within the HPK1 inhibitor class.
Table 1: Selectivity Profile of Sunitinib (1 µM)
| Target Kinase | Percent Inhibition |
| VEGFR2 | 99 |
| PDGFRβ | 99 |
| KIT | 98 |
| FLT3 | 97 |
| RET | 96 |
| CSF1R | 95 |
| ABL1 | 85 |
| SRC | 78 |
| ... (numerous other kinases) | ... |
Data is representative and compiled from publicly available kinome scan databases.
Table 2: Selectivity Profile of Dasatinib (1 µM)
| Target Kinase | Percent Inhibition |
| ABL1 | 99 |
| SRC | 99 |
| BCR-ABL | 99 |
| LCK | 98 |
| YES1 | 97 |
| FYN | 96 |
| KIT | 92 |
| PDGFRβ | 88 |
| ... (numerous other kinases) | ... |
Data is representative and compiled from publicly available kinome scan databases.
Table 3: Reported Selectivity of BGB-15025
| Target Kinase | Selectivity vs. HPK1 |
| Other MAP4K family members | Good selectivity reported |
Specific quantitative data from a broad kinome panel for BGB-15025 is not publicly available, but it is reported to have good selectivity against other members of the MAP4K family[1].
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. The KINOMEscan® assay is a widely used platform for this purpose.
KINOMEscan® Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant human kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.
Materials:
-
DNA-tagged recombinant human kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated, active-site directed ligands
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the ligand-immobilized beads, and the test compound (at a specified concentration, e.g., 1 µM) are combined in the assay buffer. A DMSO control (without the test compound) is run in parallel. The mixture is incubated to allow for binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are typically expressed as "percent of control" or "percent inhibition". A lower percentage of control indicates stronger binding of the test compound to the kinase.
Signaling Pathways and Experimental Workflows
To visualize the biological context of HPK1 inhibition and the experimental process of selectivity profiling, the following diagrams are provided.
Caption: HPK1 Signaling Pathway in T-Cells.
Caption: KINOMEscan Experimental Workflow.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. While this compound is a potent inhibitor of its target, its full kinome-wide selectivity profile remains to be publicly disclosed. The comparative data and methodologies presented in this guide offer a framework for understanding and evaluating the selectivity of kinase inhibitors. For a comprehensive assessment of this compound, future studies detailing its activity against a broad panel of kinases are necessary. Such data will be invaluable for the rational design of subsequent experiments and for predicting its clinical translatability.
References
A Head-to-Head Comparison of HPK1 Small Molecule Inhibitors for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell, B-cell, and dendritic cell (DC) function. Its role in dampening anti-tumor immunity has positioned it as a compelling target for cancer immunotherapy. The development of small molecule inhibitors targeting HPK1 aims to unleash the full potential of the immune system against cancer. This guide provides a head-to-head comparison of publicly disclosed HPK1 small molecule inhibitors, presenting available preclinical and clinical data to aid researchers in selecting and evaluating these compounds.
Data Presentation: Quantitative Comparison of HPK1 Inhibitors
The following table summarizes key in vitro and cellular activity data for several notable HPK1 inhibitors. It is important to note that these values are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be approached with caution.
| Compound Name | Originator | Development Stage | HPK1 Biochemical IC50 (nM) | Cellular pSLP-76 Inhibition | Cellular IL-2 Secretion | Selectivity Highlights |
| NDI-101150 | Nimbus Therapeutics | Phase 1/2 | 0.7[1][2] | IC50 = 41 nM (Jurkat cells)[2][3] | EC50 values in the low nanomolar range for enhanced secretion from human CD4+ and CD8+ T cells[2] | >300-fold selective against other MAP4K family kinases, including >377-fold over GLK[1][2][4] |
| BGB-15025 | BeiGene | Phase 1/2 | 1.04[5][6][7] | Potently reduces pSLP-76 in T-cell based assays[5][6] | Induces IL-2 production in T cells[5][6] | Good selectivity profile against other MAP4K family members[5][6] |
| CFI-402411 | Treadwell Therapeutics | Phase 1/2 | 4.0 ± 1.3[8] | Biologically effective concentrations achieved in patients, assessed by an exploratory in vitro SLP-76 assay[9] | Preclinical studies show immune-activating effects including disruption of abnormal cytokine expression[10] | Data not publicly available in detail |
| Compound 22 | Merck | Preclinical | 0.061[11] | EC50 = 78 nM (PBMCs)[12] | Potent induction of IL-2 production[12] | >100x selectivity in 252/265 kinases examined[12] |
| GNE-1858 | Genentech | Preclinical | 1.9[11] | Data not publicly available in detail | Data not publicly available in detail | Data not publicly available in detail |
| XHS | Preclinical | 2.6[11] | IC50 = 0.6 µM (PBMC assay)[11] | Data not publicly available in detail | 751-fold selective for HPK1 over JAK1[13] | |
| Compound K | Bristol Myers Squibb | Preclinical | 2.6[11] | Data not publicly available in detail | Data not publicly available in detail | >50-fold greater selectivity than the MAP4K family[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of HPK1's role and the methods used to evaluate its inhibitors, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow.
Caption: HPK1 negatively regulates T-cell activation.
Caption: A tiered approach to HPK1 inhibitor evaluation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of HPK1 inhibitors. These are intended to be illustrative of the general procedures.
Biochemical Kinase Assay (ADP-Glo™ Format)
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, the HPK1 enzyme, a suitable substrate (e.g., a generic peptide substrate), and the test inhibitor at various concentrations are combined in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is typically incubated at room temperature for a set period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. This step is usually performed for about 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. This incubation typically lasts for 30-60 minutes.
-
Data Acquisition: The luminescence is read on a plate luminometer. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity.[14][15][16][17][18]
Cellular Phospho-SLP-76 (pSLP-76) Assay (Western Blot)
Principle: This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in a cellular context to confirm target engagement by an inhibitor.
Detailed Methodology:
-
Cell Culture and Treatment: Jurkat T-cells, a human T-lymphocyte cell line, are cultured to an appropriate density. The cells are then pre-incubated with various concentrations of the HPK1 inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
T-Cell Stimulation: The T-cells are stimulated to activate the T-cell receptor (TCR) signaling pathway, for example, by using anti-CD3/anti-CD28 antibodies. This stimulation activates HPK1.
-
Cell Lysis: Following stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20][21]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-SLP-76 (Ser376). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal protein loading.
-
Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[19]
-
Data Analysis: The intensity of the pSLP-76 band is quantified and normalized to the loading control. The percentage of inhibition at each inhibitor concentration is calculated relative to the stimulated control, and an EC50 value is determined.
IL-2 Secretion Assay (ELISA)
Principle: This assay quantifies the amount of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, secreted into the cell culture medium following T-cell stimulation and treatment with an HPK1 inhibitor.
Detailed Methodology:
-
Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. The cells are plated in a 96-well plate in appropriate culture medium.
-
Inhibitor Treatment and Stimulation: The PBMCs are pre-incubated with serial dilutions of the HPK1 inhibitor or a vehicle control. Subsequently, the T-cells within the PBMC population are stimulated with anti-CD3/anti-CD28 antibodies to induce T-cell activation and IL-2 production.
-
Sample Collection: The plate is incubated for a set period (e.g., 24-72 hours) to allow for cytokine secretion. After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected.
-
ELISA Procedure:
-
Coating: An ELISA plate is pre-coated with a capture antibody specific for human IL-2.
-
Sample Incubation: The collected supernatants and a series of IL-2 standards of known concentrations are added to the wells of the ELISA plate and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for IL-2 is added to the wells. This is followed by the addition of a streptavidin-HRP conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution, which changes the color of the product.[23][24][25][26]
-
-
Data Acquisition and Analysis: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of IL-2 in the samples is then interpolated from the standard curve. The EC50 for IL-2 secretion is determined by plotting the inhibitor concentration against the amount of IL-2 produced.
References
- 1. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. BGB-15025 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 10. UCSD Solid Malignancies Trial → CFI-402411 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsd.edu]
- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations [mdpi.com]
- 14. biofeng.com [biofeng.com]
- 15. HPK1 Kinase Enzyme System Application Note [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. ulab360.com [ulab360.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
- 21. kairos-js.co.id [kairos-js.co.id]
- 22. nacalai.com [nacalai.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. cdn.stemcell.com [cdn.stemcell.com]
- 26. raybiotech.com [raybiotech.com]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Novel HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo anti-tumor efficacy of several emerging Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a critical negative regulator of T-cell activation, and its inhibition represents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document summarizes key efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of HPK1 Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of various HPK1 inhibitors based on publicly available preclinical data. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Compound Name/Identifier | Alternative Names | Developer | Tumor Model(s) | Dosing Regimen | Key Efficacy Readouts | Combination Benefit with anti-PD-1 | Source(s) |
| NDI-101150 | - | Nimbus Therapeutics | CT26 (colorectal), EMT-6 (breast) | 75 mg/kg, p.o., daily | CT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory. | Yes, enhanced survival in CT26 model. | [1][2] |
| Compound K | CompK | Bristol Myers Squibb | 1956 (sarcoma), MC38 (colorectal) | Not specified | "Superb antitumor efficacy" in combination with anti-PD-1. | Significant synergy observed. | [3][4] |
| ISM9182A | Formerly "[I]" | Insilico Medicine | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 42% TGI as monotherapy. | 95% TGI in combination. | |
| RVU-293 | - | Ryvu Therapeutics | CT26 (colorectal) | Not specified | Confirmed in vivo anti-tumor efficacy as monotherapy. | Efficacy enhanced in combination. | |
| BGB-15025 | - | BeiGene | GL261 (glioma), CT26 (colorectal), EMT-6 (breast) | Not specified | Monotherapy anti-tumor activity in GL261 model. | Combination effect observed in CT26 and EMT-6 models. | [5] |
TGI: Tumor Growth Inhibition
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, small molecule inhibitors can block this negative feedback loop, leading to a more robust and sustained anti-tumor T-cell response.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Experimental Protocols
Below is a generalized protocol for evaluating the in vivo anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model. Specific parameters may vary between studies.
1. Cell Culture and Animal Models:
-
Cell Lines: Murine colorectal carcinoma cell lines such as CT26 and MC38, or murine breast cancer cell line EMT-6 are commonly used. Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Animal Strains: 6-8 week old female BALB/c mice are used for the CT26 and EMT-6 models, while C57BL/6 mice are used for the MC38 model. All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
A total of 0.1 x 10^6 to 1 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of the mice.
-
Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
3. Drug Formulation and Administration:
-
The HPK1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) or in sterile saline for intraperitoneal (i.p.) injection.
-
Dosing is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
The specific dose and schedule (e.g., once or twice daily) are determined based on prior pharmacokinetic and pharmacodynamic studies.
-
For combination studies, an anti-PD-1 antibody (or isotype control) is typically administered i.p. at a dose of 10 mg/kg, once or twice a week.
4. Efficacy Assessment:
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study using the formula: TGI (%) = [1 - ((Mean tumor volume of treated group at end - Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end - Mean tumor volume of control group at start))] x 100
-
Other endpoints may include the number of complete tumor regressions and overall survival.
5. Pharmacodynamic and Immune Cell Analysis:
-
At the end of the study, tumors, spleens, and lymph nodes are harvested for analysis.
-
Tumors are dissociated into single-cell suspensions for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
A typical flow cytometry panel for TIL analysis may include antibodies against CD45, CD3, CD4, CD8, FoxP3 (for regulatory T cells), and markers of activation and exhaustion (e.g., CD69, PD-1, TIM-3).
-
Cytokine levels in the plasma or tumor microenvironment can be measured by ELISA or multiplex assays.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating an HPK1 inhibitor.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
References
Comparative Guide to the Cross-Reactivity of Hpk1-IN-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-33, focusing on its cross-reactivity and performance relative to other known HPK1 inhibitors. Due to the limited public availability of a comprehensive kinome scan for this compound, this comparison is based on its known inhibitory constant (Ki), cellular activity, and publicly available data for other representative HPK1 inhibitors.
Introduction to HPK1 and Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76, leading to a dampening of the T-cell response.[3] By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it an attractive target for cancer immunotherapy.[4]
Small molecule inhibitors targeting the ATP-binding site of HPK1 are a primary focus of drug development efforts. A critical aspect of their preclinical evaluation is determining their selectivity, as off-target inhibition of other kinases can lead to unforeseen side effects. Cross-reactivity studies, such as broad kinome screening, are essential for characterizing the selectivity profile of these inhibitors.
Performance Comparison of HPK1 Inhibitors
This section compares this compound with other selected small molecule inhibitors of HPK1 based on their reported biochemical potency and cellular activity.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Cellular Assay (IL-2 Production EC50, nM) | Notes |
| This compound | HPK1 | 1.7[5][6][7] | - | 286 (in Jurkat WT cells)[5][6][7] | Highly potent. In HPK1 KO Jurkat cells, EC50 is >10,000 nM, indicating high specificity for HPK1.[5][6][7] |
| Compound [I] | HPK1 | - | 0.2[8] | 1.5 (in primary T-cells)[8] | Demonstrates exceptional potency in both biochemical and cellular functional assays.[8] |
| Compound 1 | HPK1 | - | - | IL-2 ELISA EC50 = 226 nM (in PBMCs)[6] | Shows good cellular activity in promoting IL-2 production.[6] |
| ISR-05 | HPK1 | - | 24,200 ± 5,070[9] | - | A novel hit scaffold identified through in silico screening.[9] |
| ISR-03 | HPK1 | - | 43,900 ± 134[9] | - | Another novel hit scaffold identified through in silico screening.[9] |
| DD205-291 | HPK1 (PROTAC degrader) | - | - | Dose-dependent induction of IL-2 and IFN-γ[10] | A PROTAC-based degrader with high selectivity and potency.[10] |
Note: Direct comparison of IC50 and EC50 values should be made with caution due to variations in assay conditions between different studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors are provided below.
Biochemical Kinase Inhibition Assay (Example: LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
-
Materials:
-
HPK1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compound (e.g., this compound)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, HPK1 enzyme, and Eu-anti-Tag antibody mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Alexa Fluor™ 647-labeled Kinase Tracer.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular IL-2 Production Assay
This assay measures the functional consequence of HPK1 inhibition in T-cells by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
-
Materials:
-
Jurkat T-cells (Wild-Type and HPK1 Knockout) or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Test compound (e.g., this compound)
-
IL-2 ELISA kit
-
-
Procedure:
-
Plate Jurkat cells or PBMCs in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate EC50 values by fitting the IL-2 concentration data to a dose-response curve.
-
Kinome Scan Cross-Reactivity Profiling
This type of assay assesses the selectivity of an inhibitor by screening it against a large panel of kinases.
-
Methodology Overview (e.g., KINOMEscan™ platform):
-
The assay is a competition binding assay where test compounds are incubated with a panel of DNA-tagged kinases.[11]
-
The kinase-inhibitor interaction is measured by the amount of kinase that binds to an immobilized ligand.[5]
-
The amount of bound kinase is quantified using qPCR of the DNA tag.[5]
-
Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.[11]
-
HPK1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 9. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.6. KINOMEscan [bio-protocol.org]
Unlocking Synergistic Immuno-Oncology Power: A Comparative Guide to Hpk1-IN-33 and Checkpoint Inhibitor Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the synergistic potential of Hpk1-IN-33 with immune checkpoint inhibitors. By delving into the mechanisms of action, preclinical and clinical data of HPK1 inhibitors, and detailed experimental protocols, we aim to furnish a clear and objective comparison to inform future research and development in cancer immunotherapy.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1] Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly in combination with established checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways. This compound is a potent HPK1 inhibitor with a reported Ki value of 1.7 nM.[2] This guide will explore the rationale for combining this compound with checkpoint inhibitors and provide a comparative overview of the performance of similar HPK1 inhibitors in this context.
Mechanism of Action: A Two-Pronged Assault on Tumor Evasion
The synergy between HPK1 inhibitors and checkpoint inhibitors stems from their complementary mechanisms of action that target distinct but interconnected pathways of immune suppression.
HPK1 Inhibitors: Reinvigorating the T-Cell Response
HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling upon antigen presentation.[3] By inhibiting HPK1, molecules like this compound can:
-
Enhance T-cell Activation and Proliferation: Inhibition of HPK1 prevents the degradation of key signaling molecules like SLP-76, leading to a more robust and sustained T-cell activation and proliferation.[4]
-
Increase Cytokine Production: HPK1 inhibition has been shown to increase the secretion of pro-inflammatory cytokines, crucial for an effective anti-tumor response.[5]
-
Improve Dendritic Cell Function: HPK1 inhibitors can also enhance the maturation and antigen presentation capacity of dendritic cells, leading to better T-cell priming.[4]
Checkpoint Inhibitors: Releasing the Brakes on T-Cells
Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction typically leads to T-cell exhaustion and anergy. By blocking this axis, these inhibitors "release the brakes" on T-cells, allowing them to recognize and attack cancer cells more effectively.
This compound: Potency and Cellular Activity
While specific in vivo combination data for this compound is not yet publicly available, its in vitro potency suggests a strong potential for synergistic effects.
| Parameter | Value | Cell Line | Reference |
| Ki | 1.7 nM | - | [2] |
| IL-2 Production EC50 (Wild Type) | 286 nM | Jurkat | [2] |
| IL-2 Production EC50 (HPK1 KO) | >10000 nM | Jurkat | [2] |
Comparative Performance of HPK1 Inhibitors in Combination with Checkpoint Inhibitors
To illustrate the expected synergy of this compound, this section summarizes the performance of other well-characterized HPK1 inhibitors in combination with checkpoint inhibitors.
Preclinical Data
Multiple studies have demonstrated the enhanced anti-tumor efficacy of combining HPK1 inhibitors with anti-PD-1 or anti-PD-L1 antibodies in syngeneic mouse models.
| HPK1 Inhibitor | Checkpoint Inhibitor | Cancer Model | Key Findings | Reference |
| Compound K (CompK) | anti-PD-1 | 1956 Sarcoma, MC38 Colon Adenocarcinoma | Significantly improved anti-tumor efficacy and immune responses compared to either agent alone.[3] | [3] |
| Unnamed Inhibitor | anti-PD-1 | CT26 Colon Carcinoma | Monotherapy TGI: 42% (HPK1i), 36% (anti-PD-1). Combination TGI: 95%.[6] | [6] |
| DS-21150768 | anti-PD-L1 | MC38 expressing low-affinity OVA APL | Combination therapy significantly delayed tumor growth in a model unresponsive to anti-PD-L1 monotherapy.[7] | [7] |
Clinical Data
Several HPK1 inhibitors have progressed to clinical trials, with initial data supporting the combination strategy.
| HPK1 Inhibitor | Checkpoint Inhibitor | Phase | Cancer Type | Key Findings | Reference |
| BGB-15025 | Tislelizumab (anti-PD-1) | Phase 1 | Advanced Solid Tumors | Objective Response Rate (ORR): 18.4% in combination (n=49) vs. 0% in monotherapy (n=60).[5] | [5] |
| NDI-101150 | Pembrolizumab (anti-PD-1) | Phase 1/2 | Advanced Solid Tumors | Currently being evaluated.[5] | [5] |
| CFI-402411 | Pembrolizumab (anti-PD-1) | Phase 1/2 | Advanced Solid Malignancies | Currently being evaluated.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.
In Vitro T-Cell Activation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Plate PBMCs and stimulate with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the HPK1 inhibitor or vehicle control.
-
Cytokine Analysis: After 48-72 hours, collect supernatants and measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or multiplex bead array.
-
Proliferation Assay: Measure T-cell proliferation using assays such as CFSE dilution or BrdU incorporation by flow cytometry.
In Vivo Syngeneic Mouse Model
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38, CT26) into the flank of syngeneic mice (e.g., C57BL/6).
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle, HPK1 inhibitor alone, checkpoint inhibitor antibody alone, and the combination. Administer the HPK1 inhibitor orally daily and the antibody intraperitoneally twice a week.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens for analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.
Visualizing the Synergy: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: HPK1 Signaling Pathway and Inhibition.
Caption: Synergy of HPK1 and Checkpoint Inhibition.
Caption: In Vivo Synergy Study Workflow.
Conclusion
The pharmacological inhibition of HPK1 represents a compelling strategy to augment the efficacy of immune checkpoint inhibitors. While direct comparative data for this compound in combination with checkpoint blockade is emerging, the wealth of preclinical and early clinical data for other HPK1 inhibitors strongly supports the potential for a powerful synergistic anti-tumor effect. The provided data and experimental frameworks offer a solid foundation for researchers to explore this promising combination, with the ultimate goal of developing more effective immunotherapies for a broader range of cancer patients.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 7. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Hpk1-IN-33
This document provides immediate safety, handling, and disposal protocols for Hpk1-IN-33, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be worn at all times when handling the compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: Not generally required under normal handling conditions. However, if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
II. Health and Safety Information
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C18H16ClFN6 |
| Molecular Weight | 370.81 g/mol |
| CAS Number | 2920000-86-6 |
Source: AbMole BioScience Material Safety Data Sheet[1]
First Aid Measures
Immediate medical attention should be sought in case of any exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Source: AbMole BioScience Material Safety Data Sheet[1]
III. Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Use appropriate solvents as recommended by the supplier. For example, this compound is soluble in DMSO.
-
Avoid generating dust when handling the solid form.
Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or other experiments, follow standard aseptic techniques.
IV. Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be collected in a designated, sealed waste bag and disposed of as chemical waste.
V. Hpk1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream targets, leading to the dampening of the T-cell response. This compound is an inhibitor of this kinase.
Caption: this compound inhibits the negative regulatory function of HPK1 on T-cell signaling.
VI. Experimental Workflow: Preparation of a 10 mM Stock Solution
The following diagram outlines the procedural steps for preparing a stock solution of this compound.
Caption: Workflow for the preparation of an this compound stock solution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
